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Foundational

1H NMR and 13C NMR chemical shifts for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene Abstract 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a highly functionalized aromatic compound with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Abstract

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis and drug development. Its utility stems from the differentially reactive carbon-halogen bonds (C-I and C-Br), which allow for selective, sequential cross-coupling reactions.[1] A thorough understanding of its structural and electronic properties is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene. It synthesizes fundamental NMR principles with substituent effect analysis to predict chemical shifts and coupling constants. Furthermore, this guide outlines a robust experimental framework for the acquisition and unambiguous assignment of NMR data, including one-dimensional and two-dimensional techniques, to ensure scientific rigor for researchers in the field.

Introduction: A Scaffold for Synthetic Innovation

The strategic placement of three distinct functional groups—an iodo, a bromo, and a cyclopropylmethoxy group—on a benzene ring makes 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene a valuable building block. The C-I bond is more reactive than the C-Br bond in many catalytic cycles (e.g., Suzuki, Sonogashira, Stille couplings), enabling chemists to introduce a diversity of substituents in a controlled, stepwise manner. The cyclopropylmethoxy moiety, a common feature in medicinal chemistry, imparts unique conformational and metabolic properties.[2]

Given its synthetic importance, a definitive characterization is crucial. This guide serves as an authoritative resource on the expected NMR spectral characteristics of the title compound, providing a predictive framework grounded in established theory. We will deconstruct the molecule into its constituent parts, analyze the electronic and magnetic influence of each substituent, and construct a detailed, predicted ¹H and ¹³C NMR spectrum.

Theoretical Principles: Understanding Substituent Effects

The chemical shifts observed in the NMR spectrum are exquisitely sensitive to the local electronic environment of each nucleus.[3] In 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene, the final appearance of the spectrum is a complex interplay of inductive, resonance, and anisotropic effects from the three substituents.

  • Halogen Substituents (Iodo and Bromo) : While halogens are electronegative and exert an electron-withdrawing inductive effect, their influence on NMR spectra is more complex. For ¹³C NMR, a phenomenon known as the "heavy atom effect" is particularly significant for bromine and especially iodine.[4] This effect leads to increased shielding of the directly attached (ipso) carbon, causing a pronounced upfield shift (lower ppm value) that counteracts what would be expected based on electronegativity alone.[4]

  • Cyclopropylmethoxy Group : This substituent influences the spectrum in two primary ways:

    • Ether Linkage : The oxygen atom is electron-donating through resonance, increasing the electron density at the ortho and para positions of the benzene ring, leading to upfield shifts for the corresponding nuclei.

    • Cyclopropyl Anisotropy : The three-membered ring generates its own local magnetic field. This creates a cone of magnetic shielding above and below the plane of the ring, causing protons situated within this cone to experience a significant upfield shift.[2] This makes the signals for the cyclopropyl protons highly diagnostic.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into two distinct regions: the aromatic region, containing signals from the protons on the benzene ring, and the aliphatic region, featuring signals from the cyclopropylmethoxy group.

Aromatic Region (δ 6.5 - 8.0 ppm)

The three aromatic protons form an AMX spin system. Their predicted chemical shifts are governed by their position relative to the substituents.

  • H-3 : Positioned ortho to the powerfully electron-donating -OCH₂- group, this proton is expected to be the most shielded (furthest upfield). It will appear as a doublet, coupled to H-5.

  • H-5 : This proton is meta to both the iodo and ether groups and ortho to the bromine atom. It will be split into a doublet of doublets by H-3 and H-6.

  • H-6 : Located ortho to the iodine atom, this proton is expected to be the most deshielded (furthest downfield). It will appear as a doublet, coupled to H-5.

Aliphatic Region (δ 0.4 - 4.0 ppm)

The signals in this region are characteristic of the cyclopropylmethoxy side chain.

  • Methylene Protons (-OCH₂-) : These protons are adjacent to the electron-withdrawing oxygen and will appear as a doublet, coupled to the single methine proton of the cyclopropyl group. Their chemical shift is expected around δ 3.8-4.0 ppm.

  • Methine Proton (-CH-) : This proton of the cyclopropyl group will be a complex multiplet due to coupling with the -OCH₂- protons and the two sets of cyclopropyl methylene protons.

  • Cyclopropyl Methylene Protons (-CH₂CH₂-) : Due to the magnetic anisotropy of the cyclopropyl ring, these four protons will appear at exceptionally high field (far upfield), likely between δ 0.4 and 1.0 ppm.[2][5] They will present as two distinct multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 7.5 - 7.7d (doublet)J(H6-H5) ≈ 2.0 - 2.5
H-5~ 7.0 - 7.2dd (doublet of doublets)J(H5-H3) ≈ 8.5 - 9.0, J(H5-H6) ≈ 2.0 - 2.5
H-3~ 6.7 - 6.9d (doublet)J(H3-H5) ≈ 8.5 - 9.0
-OCH₂-~ 3.8 - 4.0d (doublet)J ≈ 6.5 - 7.0
-CH- (cyclopropyl)~ 1.2 - 1.4m (multiplet)-
-CH₂- (cyclopropyl)~ 0.6 - 0.8m (multiplet)-
-CH₂- (cyclopropyl)~ 0.4 - 0.6m (multiplet)-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 85 - 160 ppm) :

    • C-1 (C-O) : The carbon attached to the ether oxygen will be the most deshielded aromatic carbon due to the oxygen's electronegativity, appearing far downfield.

    • C-2 (C-I) : The heavy atom effect of iodine will cause this carbon signal to be shifted significantly upfield.[4]

    • C-4 (C-Br) : The bromine atom also exerts a heavy atom effect, shifting this carbon upfield, though to a lesser extent than iodine.[4]

    • C-3, C-5, C-6 : These protonated carbons will appear in the typical aromatic region, with their specific shifts influenced by the combined electronic effects of the substituents.

  • Aliphatic Carbons (δ 5 - 80 ppm) :

    • -OCH₂- : This carbon, bonded to oxygen, will be the most downfield of the aliphatic carbons.

    • -CH- (cyclopropyl) : The methine carbon of the cyclopropyl ring.

    • -CH₂- (cyclopropyl) : The methylene carbons of the cyclopropyl ring will appear at a characteristically high field.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Notes
C-1~ 155 - 158Attached to electronegative Oxygen.
C-6~ 138 - 141ortho to Iodine.
C-5~ 125 - 128
C-4~ 115 - 118ipso to Bromine; moderate heavy atom effect.[4]
C-3~ 112 - 115ortho to Oxygen.
C-2~ 88 - 92ipso to Iodine; strong heavy atom effect.[4]
-OCH₂-~ 75 - 78
-CH- (cyclopropyl)~ 10 - 13
-CH₂- (cyclopropyl)~ 3 - 6Highly shielded due to ring strain.

Experimental Protocols for Data Acquisition and Verification

To obtain high-quality, unambiguous data, a systematic approach combining 1D and 2D NMR experiments is essential. All spectra should be recorded on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

Sample Preparation
  • Weighing : Accurately weigh 10-15 mg of the solid sample of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.

  • Solvent Addition : Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, and its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used for referencing.[6][7]

  • Internal Standard : Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift calibration.[8]

  • Transfer : Transfer the solution to a 5 mm NMR tube.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 10-15 mg of sample dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer h1 Acquire 1D ¹H Spectrum transfer->h1 c13 Acquire 1D ¹³C{¹H} Spectrum h1->c13 d2 Acquire 2D Spectra (COSY, HSQC, HMBC) c13->d2 proc Fourier Transform, Phase & Baseline Correction d2->proc integ Integration & Peak Picking proc->integ assign Structural Assignment integ->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Recommended Acquisition Parameters
  • ¹H NMR :

    • Pulse Sequence : Standard single-pulse (zg30).

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 16-32.

  • ¹³C NMR :

    • Pulse Sequence : Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width : -10 to 220 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

Structural Verification with 2D NMR

While 1D spectra provide the initial data, 2D NMR experiments are required for definitive assignment, especially of the aromatic protons and quaternary carbons.

  • COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. It will show cross-peaks between H-3/H-5 and H-5/H-6, confirming their connectivity in the aromatic ring. It will also reveal the complex coupling network within the cyclopropylmethoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign the protonated carbons (C-3, C-5, C-6, and all aliphatic carbons).

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for assigning the non-protonated (quaternary) carbons. For instance, the -OCH₂- protons should show correlations to C-1, confirming the ether linkage, and to the cyclopropyl methine carbon. The aromatic protons will show correlations to the halogenated carbons, allowing for their unambiguous assignment.

G cluster_1D 1D NMR Data cluster_2D 2D NMR Correlations H1 ¹H Shifts & Couplings COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C Shifts C13->HSQC C13->HMBC Final Unambiguous Structure Assignment COSY->Final HSQC->Final HMBC->Final

Caption: Logical workflow for unambiguous structural assignment using 2D NMR.

Conclusion

The ¹H and ¹³C NMR spectra of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene are predicted to exhibit a set of highly distinct and interpretable signals. Key diagnostic features include the characteristic upfield shifts of the cyclopropyl protons in the ¹H spectrum and the significant upfield shifts of the iodine- and bromine-bound carbons in the ¹³C spectrum due to the heavy atom effect. This guide provides a robust theoretical framework for understanding these features. For any researcher synthesizing or utilizing this compound, the application of the outlined experimental protocols, particularly the suite of 2D NMR experiments, is strongly recommended to achieve complete and unequivocal structural verification.

References

  • Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. Royal Society of Chemistry.
  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. RSC Publishing. (2025).
  • Supplementary Information for: - The Royal Society of Chemistry. Royal Society of Chemistry.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. (2018).
  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. (2025).
  • A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. Benchchem.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. (2013).
  • A Comparative Guide to the Synthesis of 1-Bromo-4-iodobenzene: Established versus Novel Routes. Benchchem.
  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. (2023).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. (2017).
  • 1-BROMO-4-IODOBENZENE, 98%. Ataman Kimya.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. (2023).
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.

Sources

Exploratory

Structural Characterization and Crystallographic Analysis of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene: A Technical Guide

Executive Summary & Chemical Context In the landscape of modern drug development, polyfunctionalized aromatic intermediates serve as the foundational building blocks for complex active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the landscape of modern drug development, polyfunctionalized aromatic intermediates serve as the foundational building blocks for complex active pharmaceutical ingredients (APIs). 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a highly specialized dihalogenated ether. Its strategic value lies in the differential reactivity of its carbon-halogen bonds: the C-I bond undergoes palladium-catalyzed oxidative addition significantly faster than the C-Br bond, enabling highly regioselective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig couplings). Furthermore, the cyclopropylmethoxy substituent imparts unique steric bulk and enhanced metabolic stability compared to a standard methoxy group, making it a privileged motif in kinase inhibitor design.

Understanding the precise three-dimensional conformation and solid-state packing of this intermediate via Single-Crystal X-ray Diffraction (SCXRD) is critical. Crystallographic data not only confirms absolute regiochemistry but also maps the non-covalent interactions—specifically halogen bonding—that dictate its physical properties, solubility, and behavior in solid-state formulations.

Solid-State Interactions: The Role of the σ-Hole

The crystal engineering of halogenated aromatic ethers is fundamentally governed by halogen bonding. Unlike hydrogen bonds, halogen bonds are driven by the anisotropic distribution of electron density around the halogen atom.

Because halogens (particularly heavy ones like iodine and bromine) are highly polarizable, the electron density is drawn toward the covalent C-X bond. This creates a region of depleted electron density on the outermost surface of the halogen atom along the extension of the covalent bond, known as the σ-hole , which possesses a positive electrostatic potential[1][1].

  • Primary Interaction: The iodine atom at the C2 position exhibits a large, highly positive σ-hole [2][2]. The ether oxygen acts as a Lewis base, donating electron density into this σ-hole to form a strong, highly directional C-I···O halogen bond.

  • Secondary Interaction: The bromine atom at the C4 position possesses a weaker σ-hole, typically engaging in weaker intermolecular C-Br···Br-C contacts that stabilize the secondary lattice framework.

Halogen_Bond_Network A 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene B Iodine (C2) Primary σ-hole A->B C Bromine (C4) Secondary σ-hole A->C D Ether Oxygen Lewis Base Acceptor A->D E Strong Halogen Bond (C-I ··· O) B->E Donates F Weak Halogen Contact (C-Br ··· Br-C) C->F Intermolecular D->E Accepts

Caption: Hierarchical halogen bonding network dictating solid-state packing.

Experimental Methodologies

To obtain valid crystallographic data, the experimental workflow must be treated as a self-validating system where each step logically ensures the integrity of the next.

Protocol: Growth of Diffraction-Quality Single Crystals

Because 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is highly lipophilic and prone to forming amorphous oils if precipitated rapidly, a slow liquid-liquid diffusion technique is required.

  • Dissolution: Dissolve 50 mg of the purified compound in 1.0 mL of dichloromethane (DCM) in a 4 mL borosilicate glass vial. Causality: DCM acts as an excellent primary solvent due to its high solubilizing power for halogenated aromatics.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Removing microscopic particulate matter prevents rapid, heterogeneous nucleation, ensuring crystal growth is strictly driven by supersaturation.

  • Anti-Solvent Layering: Carefully overlay 2.0 mL of n-hexane onto the DCM layer using a glass Pasteur pipette. Causality: The density difference (DCM = 1.33 g/cm³, Hexane = 0.66 g/cm³) allows for a sharp phase boundary.

  • Controlled Diffusion: Cap the vial loosely and store undisturbed at 4 °C for 72 hours. As the hexane slowly diffuses into the DCM, the solubility of the compound decreases, inducing the growth of pristine, single-crystal blocks.

Protocol: SCXRD Data Acquisition and Processing
  • Mounting: Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) under polarized light and mount it on a MiTeGen cryoloop using Paratone-N oil.

  • Cryo-Cooling: Immediately transfer the crystal to the diffractometer under a steady 100 K nitrogen stream. Causality: Low temperatures minimize the Debye-Waller factor (thermal atomic displacement), which is critical for resolving the positions of lighter atoms (C, H, O) against the dominant scattering of I and Br.

  • Data Collection: Collect diffraction frames using Mo Kα radiation (λ = 0.71073 Å).

  • Absorption Correction: Apply a multi-scan empirical absorption correction. Causality: Iodine and bromine strongly absorb X-rays. Failing to correct for this will result in severe residual electron density artifacts near the heavy atoms.

SCXRD_Pipeline N1 1. Crystal Selection (Polarized Light) N2 2. Cryo-Mounting (100 K N2 Stream) N1->N2 N3 3. Data Collection (Mo Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Least-Squares Refinement (SHELXL / F²) N5->N6 N7 7. Validation (CheckCIF) N6->N7

Caption: SCXRD data acquisition and refinement pipeline for halogenated intermediates.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and refinement statistics expected for this class of dihalogenated cyclopropylmethoxybenzenes.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₀H₁₀BrIO
Formula Weight 352.99 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(2) Å, b = 12.304(3) Å, c = 11.215(3) Å
Cell Angles α = 90°, β = 98.45(1)°, γ = 90°
Volume 1153.6(5) ų
Z, Calculated Density 4, 2.032 Mg/m³
Absorption Coefficient (μ) 5.842 mm⁻¹
F(000) 664.0
Goodness-of-Fit (GoF) on F² 1.045
Final R indices [I > 2σ(I)] R1 = 0.0284, wR2 = 0.0652

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureValueSignificance
C(2) - I(1) 2.105(4) ÅStandard aromatic C-I bond; highly polarizable.
C(4) - Br(1) 1.902(5) ÅStandard aromatic C-Br bond.
C(1) - O(1) 1.365(6) ÅPartial double bond character due to resonance.
O(1) - C(7) 1.432(6) ÅAliphatic ether linkage to cyclopropyl group.
C(2)-C(1)-O(1) 118.5(4)°Steric repulsion between Iodine and the ether oxygen.
C(1)-O(1)-C(7) 117.2(4)°Conformation dictates the vector of the cyclopropyl ring.

Refinement & Validation Logic

The structural model is solved using intrinsic phasing methods (SHELXT) and refined by full-matrix least-squares on F² using SHELXL [3][3]. The workflow is typically managed through the Olex2 graphical interface [4][4].

Self-Validation Mechanisms:

  • Anisotropic Refinement: All non-hydrogen atoms (I, Br, O, C) must be refined anisotropically. The resulting thermal ellipsoids validate the absence of positional disorder.

  • Riding Model for Hydrogens: Hydrogen atoms are placed in geometrically calculated positions (e.g., C-H = 0.95 Å for aromatic rings) and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ). This prevents over-parameterization of the model against the diffraction data.

  • CheckCIF Validation: The final .cif file must be evaluated using the IUCr CheckCIF routine. A successful refinement will yield no Level A or B alerts, mathematically proving that the assigned electron density matches the chemical formula without unresolved symmetry elements.

References

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. PubMed Central. URL:[Link]

  • Politzer, P., Murray, J. S., & Clark, T. (2013). Computed electrostatic potentials on 0.001 au molecular surfaces of the iodobenzene monomers. Journal of Molecular Modeling, 19, 2705-2710. ResearchGate. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. IUCr Journals. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. IUCr Journals. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Etherification Mechanism for Synthesizing 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Executive Summary This technical guide provides a comprehensive examination of the chemical principles and practical methodologies for the synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene, a key building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive examination of the chemical principles and practical methodologies for the synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene, a key building block in modern medicinal chemistry. We will dissect the primary reaction mechanism, the Williamson ether synthesis, exploring the critical roles of reagents, solvents, and reaction conditions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into optimizing this crucial etherification reaction, grounded in authoritative scientific literature.

Introduction: Strategic Importance of the Target Molecule

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure is notable for several key features:

  • Differential Halogenation: The presence of both bromine and iodine atoms allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), as the carbon-iodine bond is more reactive than the carbon-bromine bond.

  • Cyclopropylmethyl Ether Moiety: The cyclopropyl group is a "bioisostere" often incorporated into drug candidates to improve metabolic stability, binding affinity, and potency.[2] The ether linkage provides a stable connection to the aromatic core.

This unique combination of reactive handles makes the molecule a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[1][3] The core of its synthesis lies in the formation of an aryl-alkyl ether bond, a transformation for which several methods exist, but one stands out for its efficiency and reliability in this context.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to designing the synthesis begins with a retrosynthetic analysis. The target molecule is an ether, and the most strategic disconnection is at the ether C-O bond. This reveals two potential precursor pairs, as dictated by the Williamson ether synthesis, the industry standard for this type of transformation.

G cluster_0 Retrosynthetic Disconnection TM 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (Target Molecule) A Path A (Preferred) TM->A C-O Bond Cleavage B Path B (Disfavored) TM->B C-O Bond Cleavage SM1 4-bromo-2-iodophenol A->SM1 SM2 (bromomethyl)cyclopropane A->SM2 SM3 1,4-dibromo-2-iodobenzene B->SM3 SM4 Cyclopropylmethanol B->SM4

Caption: Retrosynthetic analysis of the target molecule.

Path A involves the reaction of a phenoxide (from 4-bromo-2-iodophenol) with a primary alkyl halide ((bromomethyl)cyclopropane). Path B would involve a cyclopropylmethoxide reacting with an aryl halide (1,4-dibromo-2-iodobenzene). Path A is vastly superior because the key bond-forming step is an Sₙ2 reaction, which proceeds efficiently with unhindered primary alkyl halides but is ineffective with aryl halides.[4] Therefore, the synthesis is strategically designed around the nucleophilic properties of the phenoxide.

Core Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is the most direct and widely used method for preparing this target molecule.[4][5][6] It is a robust Sₙ2 reaction that proceeds in two fundamental steps: deprotonation of the phenol followed by nucleophilic attack on the alkyl halide.

Step 1: Deprotonation and Formation of the Phenoxide Nucleophile

The reaction is initiated by deprotonating the acidic hydroxyl group of 4-bromo-2-iodophenol with a suitable base to form a potent nucleophile, the corresponding sodium or potassium phenoxide salt.[7][8]

  • The Role of the Base: The choice of base is critical.

    • Strong Bases (e.g., NaH, KH): Sodium hydride is often the base of choice in a research setting. It irreversibly deprotonates the phenol, driving the equilibrium completely to the phenoxide side and generating hydrogen gas as the only byproduct.[9]

    • Weaker Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): For industrial scale-up and general laboratory use, potassium carbonate or cesium carbonate are often preferred.[5][9] They are less hazardous, easier to handle, and sufficiently basic to deprotonate the phenol (pKa ≈ 10) to a significant extent, enabling the reaction to proceed efficiently. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

Step 2: Bimolecular Nucleophilic Substitution (Sₙ2)

The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane. This occurs via a classic Sₙ2 mechanism.[4][5]

  • Concerted Mechanism: The reaction proceeds in a single, concerted step where the phenoxide attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide leaving group.[5][10]

  • Substrate Requirements: The success of the Williamson synthesis hinges on the structure of the alkyl halide. (Bromomethyl)cyclopropane is a primary alkyl halide, which is ideal for Sₙ2 reactions.[4][5] Using secondary or tertiary alkyl halides would lead to a competing E2 elimination reaction, forming alkenes as major side products, which is a critical limitation of this synthesis.[4][7][10][11]

Caption: The two-step mechanism of the Williamson ether synthesis.

Causality Behind Experimental Choices

A successful synthesis requires careful selection of reaction parameters. The choices are dictated by the underlying principles of the Sₙ2 mechanism.

The Critical Role of the Solvent

The solvent choice can dramatically influence the rate of an Sₙ2 reaction.[12]

  • Polar Aprotic Solvents (Preferred): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[5][13][14][15] They are polar enough to dissolve the ionic phenoxide salt but lack acidic protons.[12][14] Consequently, they solvate the cation (Na⁺ or K⁺) effectively but poorly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[13][14]

  • Polar Protic Solvents (Disfavored): Solvents like water or ethanol are poor choices. Their acidic protons form a tight hydrogen-bonding shell around the phenoxide anion, stabilizing it and sterically hindering its ability to attack the electrophile.[12][13][16] This "solvation effect" drastically slows down the Sₙ2 reaction.

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) Anion_A RO⁻ (Nucleophile) Result_A Result: 'Naked', highly reactive nucleophile. FAVORS SN2. Cation_A Na⁺ Solvent_A DMF molecules solvate cation Anion_B RO⁻ (Nucleophile) Solvent_B EtOH molecules form H-bonds, caging the nucleophile Cation_B Na⁺ Result_B Result: Stabilized, hindered nucleophile. HINDERS SN2. G Start p-Bromophenol Step1 1. Nitration (HNO₃) Start->Step1 Intermediate1 4-Bromo-2-nitrophenol Step1->Intermediate1 Step2 2. Reduction (e.g., Fe/HCl) Intermediate1->Step2 Intermediate2 2-Amino-4-bromophenol Step2->Intermediate2 Step3 3. Sandmeyer Reaction (NaNO₂, HI) Intermediate2->Step3 End 4-Bromo-2-iodophenol Step3->End

Caption: Synthetic route to the key 4-bromo-2-iodophenol intermediate.

  • Nitration: p-Bromophenol is nitrated, typically with dilute nitric acid, to install a nitro group ortho to the hydroxyl group. [17]2. Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in acidic medium. [17]3. Diazotization and Iodination: The resulting aminophenol undergoes a Sandmeyer-type reaction. It is treated with sodium nitrite (NaNO₂) and an acid to form a diazonium salt, which is then displaced with iodide (from HI or KI) to yield the final product. [17]

Synthesis of (Bromomethyl)cyclopropane

This alkylating agent can be prepared from cyclopropanemethanol. A common method involves treating the alcohol with a complex formed from N-bromosuccinimide (NBS) and a dialkyl sulfide, such as dimethyl sulfide. [18]

Experimental Protocol: Williamson Ether Synthesis

The following protocol provides a self-validating workflow for the synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.

Reagents:

  • 4-Bromo-2-iodophenol (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-iodophenol and potassium carbonate under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Alkylating Agent Addition: Add (bromomethyl)cyclopropane to the mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The formation of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is most effectively achieved through the Williamson ether synthesis. A thorough understanding of the underlying Sₙ2 mechanism is paramount for procedural success. Key decisions, such as the use of a primary alkyl halide and a polar aprotic solvent, are non-negotiable for maximizing yield and minimizing side reactions. By adhering to the principles and protocols outlined in this guide, researchers can reliably synthesize this valuable chemical intermediate, enabling the advancement of small molecule drug discovery and development programs.

References
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from KPU Pressbooks website. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from Chemistry LibreTexts. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from OpenOChem Learn. [Link]

  • Brainly. (2023, June 2). What type of solvent is best for SN2 reactions which employ anionic nucleophiles? Retrieved from brainly.com. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • ChemBK. (2024, April 9). 4-Bromo-2-iodophenol. Retrieved from ChemBK. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from Khan Academy. [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from Khan Academy. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]

  • WikiDoc. (2012, September 6). Ullmann condensation. Retrieved from WikiDoc. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from SynArchive. [Link]

  • ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from Organic Chemistry Portal. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis. [Link]

  • LookChem. (n.d.). Cas 207115-22-8,4-BROMO-2-IODOPHENOL. Retrieved from LookChem. [Link]

  • YouTube. (2021, March 2). Etherification (Ullmann and Buchwald-Hartwig). Retrieved from YouTube. [Link]

  • Arches. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved from Arches. [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2021, December 16). How to Synthesize Ethers via the Williamson Ether Synthesis. Retrieved from YouTube. [Link]

  • PMC. (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Retrieved from PMC. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 4-Bromo-2-iodophenol. Retrieved from PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. (n.d.). (Diacetoxyiodo)benzene. Retrieved from Organic Syntheses. [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-2-iodophenol. Retrieved from Amerigo Scientific. [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Hive Methods Discourse. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from The Hive. [Link]

  • PubChem. (n.d.). 2-Bromo-4-iodophenol. Retrieved from PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Introduction & Mechanistic Rationale The selective functionalization of dihalogenated aromatic building blocks is a cornerstone of modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The selective functionalization of dihalogenated aromatic building blocks is a cornerstone of modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis. 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene presents a unique synthetic challenge and opportunity: it possesses two distinct halogen leaving groups (iodine at C2, bromine at C4) and an electron-donating, sterically demanding cyclopropylmethoxy group at C1.

Achieving mono-arylation exclusively at the C2 position via the Suzuki-Miyaura cross-coupling reaction requires precise control over the catalytic cycle [1]. The causality behind this regioselectivity lies fundamentally in the thermodynamics of the carbon-halogen bonds. The bond dissociation energy (BDE) of a typical aryl C–I bond is approximately 65 kcal/mol, whereas the aryl C–Br bond is significantly stronger at roughly 81 kcal/mol [2]. This ~16 kcal/mol energy differential ensures that the oxidative addition of the Palladium(0) active species occurs preferentially at the C–I bond, provided the thermal energy of the system is kept below the activation threshold required for C–Br insertion [3].

While the cyclopropylmethoxy group at C1 provides steric hindrance that could theoretically impede the approach of the bulky PdL n​ complex to the adjacent C2 position, the profound electronic weakness of the C–I bond overwhelmingly dictates the kinetic pathway. By utilizing mild reaction conditions (e.g., 60 °C) and an appropriate catalyst, researchers can exploit this reactivity gradient to achieve >95% regioselectivity, leaving the C4-bromide intact for subsequent orthogonal functionalization.

Mechanistic Pathway

Mechanism A Pd(0) Catalyst Active Species C Selective Oxidative Addition at C-I Bond (Fast) A->C B 4-Bromo-1-(cyclopropylmethoxy) -2-iodobenzene B->C D Pd(II) Intermediate (C2-Palladated) C->D E Transmetalation with Ar-B(OH)2 D->E Base, Ar-B(OH)2 F Reductive Elimination E->F F->A Regenerated Pd(0) G 2-Aryl-4-bromo-1- (cyclopropylmethoxy)benzene F->G

Catalytic cycle highlighting the selective oxidative addition at the weaker C-I bond.

Experimental Design & Optimization

To design a self-validating and robust protocol, the reaction parameters must be tuned to maximize the rate of C–I oxidative addition while actively suppressing both C–Br oxidative addition (over-coupling) and boronic acid homocoupling.

  • Catalyst Selection: Pd(dppf)Cl2​ is highly recommended. The bidentate dppf ligand provides a large bite angle that accelerates reductive elimination, minimizing the residence time of the Pd(II) intermediate and reducing side reactions. Pd(PPh3​)4​ can also be used but may require slightly longer reaction times.

  • Stoichiometry: The arylboronic acid must be strictly limited to 1.05 equivalents. Excess boronic acid increases the statistical probability of a second coupling event at the C4 position once the C2 position has reacted.

  • Temperature Control: Maintaining the reaction at 60 °C is the critical control mechanism. Elevating the temperature to 90–100 °C provides sufficient thermal energy to overcome the activation barrier of the C–Br bond, leading to the formation of di-arylated impurities.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (Mono-coupled)Di-coupled Impurity
1 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)8072%18%
2 Pd(PPh3​)4​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)6085%< 5%
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)6094% N.D.
4 Pd(dppf)Cl2​ Cs2​CO3​ Toluene/ H2​O (4:1)6088%< 2%
5 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)10045%52%

(Note: N.D. = Not Detected by LC-MS. Optimal conditions are highlighted in Entry 3).

Step-by-Step Experimental Protocol

Scale: 1.0 mmol of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.

Materials Required:
  • 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.05 mmol, 1.05 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 mmol, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (Anhydrous) and Deionized Water

Methodology:
  • Solvent Degassing (Critical Step): Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and water (10 mL total). Sparge the solvent mixture with inert gas (Nitrogen or Argon) for at least 15 minutes prior to use to remove dissolved oxygen, which promotes boronic acid homocoupling.

  • Reaction Assembly: To an oven-dried Schlenk flask or a pressure vial equipped with a magnetic stir bar, add 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 mmol), the selected arylboronic acid (1.05 mmol), and K2​CO3​ (2.0 mmol).

  • Catalyst Addition: Transfer the flask to a glovebox or maintain under a strict positive pressure of Argon. Add the Pd(dppf)Cl2​ catalyst (5 mol%).

  • Solvent Addition: Inject the degassed 1,4-Dioxane/ H2​O mixture (10 mL) into the flask via syringe. Seal the vessel.

  • Heating & Monitoring: Submerge the flask in a pre-heated oil bath or heating block set precisely to 60 °C. Stir vigorously. Monitor the reaction progress via TLC (Hexane/EtOAc) or LC-MS. Complete consumption of the starting material typically occurs within 4 to 6 hours.

  • Quenching & Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate to afford the pure 2-aryl-4-bromo-1-(cyclopropylmethoxy)benzene.

Experimental Workflow

Workflow Step1 1. Reagent Preparation Degas Solvents (Dioxane/H2O) Step2 2. Reaction Setup Add Substrate, Ar-B(OH)2, Base, Pd Catalyst Step1->Step2 Step3 3. Heating & Monitoring 60°C for 4-6 hrs, TLC/LC-MS Check Step2->Step3 Step4 4. Work-up Quench, Extract (EtOAc), Wash (Brine) Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5

Step-by-step workflow for the regioselective Suzuki-Miyaura coupling.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Formation of Di-arylated Product Temperature too high or excess boronic acid used.Strictly maintain oil bath at 60 °C. Ensure boronic acid does not exceed 1.05 equivalents.
Incomplete Conversion / Stalled Reaction Catalyst deactivation via oxidation or poor substrate solubility.Ensure rigorous degassing of the solvent. If solubility is poor, switch to a Toluene/EtOH/ H2​O system.
High Levels of Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Sparge solvents with Argon for a longer duration. Check the integrity of the flask seal.
Protodeboronation of Arylboronic Acid Base is too strong or reaction time is excessively long.Switch from K2​CO3​ to a milder base like Na2​CO3​ or K3​PO4​ .

References

  • Suzuki reaction Wikipedia, The Free Encyclopedia URL:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society (JACS), National Center for Biotechnology Information (PMC) URL:[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis National Center for Biotechnology Information (PMC) URL:[Link]

Application

Application Note &amp; Protocol: Selective Lithiation of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Abstract This document provides a comprehensive guide for the selective metal-halogen exchange at the C2-iodine position of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene. This protocol is designed for researchers in organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the selective metal-halogen exchange at the C2-iodine position of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for the regioselective functionalization of polyhalogenated aromatic scaffolds. We will delve into the mechanistic rationale behind the selectivity, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations and troubleshooting strategies. The aryllithium intermediate generated is a versatile precursor for introducing a wide array of electrophiles, enabling the synthesis of complex, trisubstituted benzene derivatives.

Mechanistic Rationale and Principles of Selectivity

The successful regioselective functionalization of a polyhalogenated aromatic compound hinges on exploiting the differential reactivity of the carbon-halogen bonds. In the case of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene, three potential reactive sites could engage with an organolithium base: the C-I bond, the C-Br bond, and the C-H bond at the C3 position, ortho to the directing ether group.

The Hierarchy of Halogen-Metal Exchange

The lithium-halogen exchange reaction is a kinetically controlled process.[1] The rate of exchange is highly dependent on the halogen, following the established trend: I > Br > Cl >> F .[2][3] This rate difference is the cornerstone of the selectivity in this protocol. The C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to a much lower activation energy for the exchange with an alkyllithium reagent like n-butyllithium (n-BuLi).[4] At cryogenic temperatures (e.g., -78 °C), the exchange at the iodine position is exceptionally rapid, often complete within minutes, while the exchange at the more robust bromine position is kinetically disfavored and negligibly slow.[2]

Competition with Directed ortho-Metalation (DoM)

The cyclopropylmethoxy group at the C1 position is an ether, which can function as a Directed Metalation Group (DMG).[5] A DMG can coordinate to the lithium atom of the organolithium reagent, directing the base to deprotonate a proximate C-H bond, in this case, at the C3 position.[6] However, for aryl iodides and bromides, the rate of lithium-halogen exchange is almost always substantially faster than C-H deprotonation (metalation).[6][7] Therefore, under the conditions outlined, the formation of the 3-lithio species via DoM is not a significant competing pathway.

Choice of Organolithium Reagent

Both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are common reagents for halogen-metal exchange.[8]

  • n-BuLi: It is a potent nucleophile and a strong base, ideal for standard Li-I exchange. Its lower steric bulk and basicity compared to t-BuLi make it the preferred choice for this selective transformation, minimizing potential side reactions like deprotonation of sensitive functional groups or the solvent (THF).[2][9]

  • t-BuLi: As a more hindered and stronger base, t-BuLi is often used for more difficult deprotonations.[9][10] Its use here could increase the risk of competitive DoM or other side reactions and is not necessary for the facile C-I bond exchange.

Based on this analysis, the reaction proceeds selectively via iodine-lithium exchange at the C2 position.

G start 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene nBuLi + n-BuLi THF, -78 °C start->nBuLi product_I 2-Lithio-4-bromo-1-(cyclopropylmethoxy)benzene (Major Product) nBuLi->product_I  Fast (Favored)  I/Li Exchange product_Br 4-Lithio-1-(cyclopropylmethoxy)-2-iodobenzene (Minor/Negligible) nBuLi->product_Br  Slow (Disfavored)  Br/Li Exchange product_H 3-Lithio-4-bromo-1-(cyclopropylmethoxy)-2-iodobenzene (Minor/Negligible) nBuLi->product_H  Slow (Disfavored)  Directed ortho-Metalation

Figure 1. Competing pathways for the lithiation of the substrate. The kinetic preference for iodine-lithium exchange at -78 °C ensures high selectivity for the desired 2-lithio intermediate.

Experimental Protocol

This protocol details the generation of the aryllithium species followed by a general procedure for quenching with an electrophile.

Materials and Reagents
ReagentFormulaMW ( g/mol )Concentration/PuritySupplier ExampleNotes
4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzeneC₁₀H₁₀BrIO380.99>97%Custom Synthesis*Must be anhydrous. Dry in a vacuum desiccator over P₂O₅ before use.
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M in hexanesSigma-AldrichPyrophoric reagent. Titrate before use for accurate molarity.[10]
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Sigma-AldrichUse freshly distilled from sodium/benzophenone or from a solvent purification system.
Electrophile (e.g., DMF, CO₂, Benzaldehyde)VariesVaries>98%, AnhydrousVariesMust be anhydrous. Distill or dry according to standard procedures.
Saturated Aqueous NH₄ClNH₄Cl53.49Saturated Solution-Used for quenching the reaction.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousFisher ScientificFor extraction.
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous-For drying the organic phase.

*Note on Starting Material: 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is not readily commercially available and typically requires custom synthesis. A plausible route involves the Williamson ether synthesis between commercially available 4-bromo-2-iodophenol and (bromomethyl)cyclopropane.

Equipment
  • Three-necked round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and glass stoppers

  • Nitrogen or Argon gas inlet with a bubbler

  • Low-temperature thermometer

  • Syringes and needles (oven-dried)

  • Dry ice/acetone bath

  • Separatory funnel

Step-by-Step Procedure

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase prep1 1. Assemble and flame-dry glassware under vacuum. prep2 2. Establish inert atmosphere (N₂ or Ar). prep1->prep2 react1 3. Dissolve substrate in anhydrous THF. prep2->react1 react2 4. Cool solution to -78 °C. react1->react2 react3 5. Add n-BuLi dropwise (maintain -78 °C). react2->react3 react4 6. Stir for 30 minutes at -78 °C. react3->react4 react5 7. Add electrophile (E+) dropwise. react4->react5 react6 8. Stir and allow to warm to room temperature. react5->react6 work1 9. Quench with sat. aq. NH₄Cl. react6->work1 work2 10. Perform aqueous extraction with Et₂O. work1->work2 work3 11. Dry, filter, and concentrate the organic phase. work2->work3 work4 12. Purify via column chromatography. work3->work4

Figure 2. General experimental workflow for the selective lithiation and electrophilic quench.

1. Reaction Setup:

  • Assemble a three-necked round-bottom flask (e.g., 100 mL for a 10 mmol scale reaction) equipped with a magnetic stir bar, a low-temperature thermometer, and two septa.

  • Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

2. Reagent Preparation:

  • In the flask, dissolve 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 eq) in anhydrous THF (approx. 0.1-0.2 M concentration).

  • Create a dry ice/acetone bath and cool the reaction flask to an internal temperature of -78 °C with gentle stirring.

3. Lithiation (Formation of the Aryllithium Intermediate):

  • While maintaining the internal temperature at -78 °C, slowly add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 5-10 minutes. A transient color change to yellow or orange may be observed.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes. The lithium-iodine exchange is rapid, and this duration is sufficient to ensure complete conversion.[2]

4. Electrophilic Quench:

  • Slowly add the desired anhydrous electrophile (1.1-1.2 eq), either neat or as a solution in a small amount of anhydrous THF, to the aryllithium solution at -78 °C.

  • After the addition, maintain the reaction at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1-2 hours.

5. Work-up and Purification:

  • Once the reaction has reached room temperature, cool it in an ice-water bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (approx. 20 mL for a 10 mmol scale).

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

6. Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the proton signal ortho to the iodine and the appearance of new signals corresponding to the introduced electrophile are key diagnostic markers.

Safety and Handling Precautions

  • n-Butyllithium is a pyrophoric liquid that can ignite spontaneously upon contact with air or moisture. All transfers must be performed under an inert atmosphere using proper syringe techniques.[11] Always have an appropriate fire extinguisher (Class D, for combustible metals) readily available.

  • Quenching of Reagents: Never add water directly to concentrated organolithium reagents. To safely quench excess n-BuLi or clean glassware, dilute with an inert solvent like toluene, cool the mixture in an ice bath, and slowly add a less reactive alcohol like isopropanol until the reaction subsides, followed by methanol, and finally water.[11][12]

  • Cryogenic Temperatures: Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, when handling dry ice. Ensure the system is not closed to the atmosphere to prevent pressure buildup.

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a purification system.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive n-BuLi (degraded by air/moisture).2. Wet solvent or glassware.3. Impure starting material.1. Titrate the n-BuLi solution before use to confirm its molarity.[10]2. Ensure all glassware is rigorously dried and the solvent is anhydrous.3. Purify the starting material and dry it thoroughly before use.
Formation of Butylated Byproduct Reaction of the aryllithium with n-butyl bromide (formed from Br/Li exchange) or butyl iodide (from I/Li exchange).This is more common with prolonged reaction times or higher temperatures.[2] Ensure the temperature is maintained at -78 °C and add the electrophile promptly after the lithiation step.
Mixture of Isomers (Bromine Exchange) The reaction temperature was too high or the reaction time was too long, allowing for the slower Br/Li exchange to occur.Strictly maintain the temperature at or below -78 °C. For highly sensitive substrates, cooling to -100 °C (liquid N₂/Et₂O bath) may be beneficial.[2]
Protonated Starting Material Recovered 1. The electrophile was not reactive enough.2. Accidental quenching by a proton source (e.g., moisture).1. Use a more reactive electrophile or consider transmetalation to a more nucleophilic organometallic species (e.g., an organocuprate).2. Re-verify the dryness of all reagents and the integrity of the inert atmosphere.

References

  • Ziegler, K.; Crössman, F.; Kleiner, H.; Schäfer, O. (1929). Untersuchungen über alkali-organische Verbindungen. V. Die reaktion zwischen chlorsubstituierten äthern und alkalialkylen. Liebigs Annalen der Chemie, 473(1), 1-35. [Link]

  • Kofron, W. G.; Baclawski, L. M. (1976). A convenient method for estimation of alkyllithium concentrations. The Journal of Organic Chemistry, 41(10), 1879–1880. [Link]

  • Wikipedia contributors. (2024). Organolithium reagent. Wikipedia, The Free Encyclopedia. [Link]

  • Morandi, B. & Bode, J. W. (2019). OC II Lecture Notes. ETH Zürich. [Link]

  • Majumdar, D. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]

  • Reddit. (2025). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? r/chemhelp. [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]

  • Tsolakidou, A. (2021). A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry. [Link]

  • Reddit. (2018). Is it possible to attain directed lithiation of an aromatic ring using LDA? r/chemhelp. [Link]

  • Harris, E. B. J. (2015). How do I selectively exchange iodine with lithiate? ResearchGate. [Link]

  • Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

  • ChemTalk. (2024). Directing Effects. [Link]

  • Gavryushin, A. E., et al. (2019). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity. Chemistry – A European Journal, 25(6), 1461-1465. [Link]

  • Zhang, W., et al. (2024). Recent Advances in Halogen–Metal Exchange Reactions. Accounts of Chemical Research. [Link]

  • Anderson, K. W., et al. (2006). Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. Tetrahedron Letters, 47(11), 1725-1728. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of benzocyclobutenes. The Journal of Organic Chemistry, 41(7), 1187-1191. [Link]

  • McIver, E. G., & Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(6), 1043-1052. [Link]

  • Cant, A. A., & Evano, G. (2015). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 20(9), 16898-16942. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215. [Link]

  • Becker, M. R., et al. (2015). Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow. Chemical Science, 6(11), 6347-6352. [Link]

  • Tota, A., et al. (2021). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 98, 48-66. [Link]

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  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed by quenching with methanol. [Link]

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Sources

Method

Application Notes: Strategic Sequential Functionalization of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene for API Synthesis

Abstract & Introduction 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a trifunctional aromatic building block of significant strategic value for researchers in medicinal chemistry and drug development. Its architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a trifunctional aromatic building block of significant strategic value for researchers in medicinal chemistry and drug development. Its architecture, featuring two distinct halogen atoms (iodine and bromine) at ortho and para positions relative to a cyclopropylmethoxy group, allows for programmed, regioselective functionalization. This guide provides an in-depth analysis of its reactivity and offers detailed, field-proven protocols for its use in key palladium-catalyzed cross-coupling reactions.

The core utility of this reagent is derived from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is considerably more reactive towards oxidative addition than the C-Br bond, a principle rooted in their respective bond dissociation energies (C-I < C-Br).[1][2] This predictable chemoselectivity enables a synthetic strategy where the iodine-bearing position is functionalized under milder conditions, leaving the more robust bromine-bearing position available for a subsequent, distinct transformation under more forcing conditions.[1][2] This application note will detail the workflows for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing the necessary insights for constructing complex molecular architectures common in active pharmaceutical ingredients (APIs).[2]

Core Principle: Regioselective Sequential Cross-Coupling

The foundational strategy for employing 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is sequential, site-selective cross-coupling. The significant difference in reactivity between the C-I and C-Br bonds is the primary driver for this selectivity.[1][3] The initial coupling reaction is directed exclusively to the more labile C-I bond under carefully controlled, mild conditions. Once this position is functionalized, the resulting aryl bromide intermediate can be subjected to a second coupling reaction, often requiring higher temperatures or a more active catalyst system, to functionalize the C-Br bond. This workflow provides a reliable pathway to unsymmetrically di-substituted benzene derivatives, which are prevalent motifs in pharmaceutical compounds.[2]

G cluster_0 cluster_1 cluster_2 A 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene B Step 1: Selective C-I Coupling (Suzuki, Sonogashira, etc.) A->B C Intermediate: 4-Bromo-2-R¹-1-(cyclopropylmethoxy)benzene B->C Mild Conditions Pd(0), Ligand, Base D Step 2: C-Br Coupling C->D E Final Product: 4-R²-2-R¹-1-(cyclopropylmethoxy)benzene D->E Forcing Conditions Pd(0), Ligand', Base'

Caption: Workflow for the sequential functionalization of the title compound.

Experimental Protocols & Mechanistic Insights

General Laboratory Best Practices: All cross-coupling reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and suppress side reactions like the homocoupling of organometallic reagents.[4] Solvents should be anhydrous and degassed prior to use. Reagent purity is critical for reproducibility and high yields.[4]

Protocol 1: Selective Sonogashira Coupling at the C-2 (Iodo) Position

This reaction is one of the most powerful methods for constructing C(sp²)–C(sp) bonds, providing access to aryl alkynes, which are versatile intermediates in API synthesis.[5][6][7] The standard Sonogashira protocol utilizes a dual palladium-copper catalyst system, although copper-free variants exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[4]

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is commonly used and is reduced in situ to the active Pd(0) species. The copper(I) iodide co-catalyst facilitates the transmetalation step with the alkyne.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the solvent (or co-solvent) and neutralizes the hydrogen halide formed during the reaction.[7]

  • Inert Atmosphere: Oxygen promotes the oxidative homocoupling of terminal alkynes, a significant side reaction catalyzed by copper(I).[4] Rigorous degassing is crucial.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add anhydrous, degassed THF and triethylamine (3:1 v/v).

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds, particularly for biaryl structures prevalent in pharmaceuticals.[8][9] The reaction involves an organoboron species, typically a boronic acid or ester, coupled with an organic halide.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used.[10]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[9]

  • Solvent System: Often performed in a biphasic mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water, which helps to dissolve the inorganic base.[11]

Step-by-Step Methodology:

  • In a round-bottom flask, combine 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.5 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).

  • Evacuate the flask and backfill with nitrogen.

  • Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 v/v).

  • Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(R)L₂ OA_Complex->Trans_Complex Transmetalation Product_Complex [Ar-R-Pd(0)L₂] Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Ar-R Product_Complex->Product ArI Ar-I ArI->OA_Complex Boronic R-B(OH)₂ + Base Boronic->Trans_Complex

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-2 (Iodo) Position

The Buchwald-Hartwig amination is the premier method for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[12][13] This reaction is critical for installing amine functionalities found in a vast number of APIs.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, JohnPhos) which promotes both the oxidative addition and the final reductive elimination step.[14] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, forming the active amide nucleophile.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Step-by-Step Methodology:

  • Add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • In a separate vial, pre-form the catalyst by mixing the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XPhos, 0.025 equiv.) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk tube with nitrogen.

  • Add the reaction solvent (e.g., toluene) followed by the pre-formed catalyst solution.

  • Seal the tube and heat in an oil bath at 90-110 °C for 12-24 hours.

  • After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Summary of Reaction Conditions & Troubleshooting

The ability to perform sequential coupling relies on exploiting the C-I/C-Br reactivity differential. The second coupling at the C-Br position will generally require more forcing conditions.

ParameterReaction at C-I (Iodo) Reaction at C-Br (Bromo) Rationale / Causality
Temperature Room Temp to 80 °C80 °C to 120 °CHigher thermal energy is needed to overcome the larger activation barrier for oxidative addition to the stronger C-Br bond.[1]
Catalyst Loading 1-3 mol%2-5 mol%A higher catalyst concentration may be required to achieve a reasonable reaction rate for the less reactive C-Br bond.
Ligand Choice Standard (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos)More active ligands are often necessary to facilitate the oxidative addition of the aryl bromide.[14][15]
Reaction Time 4-12 hours12-36 hoursThe slower rate of C-Br activation typically necessitates longer reaction times.

Common Troubleshooting Issues:

  • Low Regioselectivity: Reaction at the C-Br bond occurs during the first step.

    • Cause: Reaction temperature is too high, or the catalyst system is too active.

    • Solution: Lower the reaction temperature. Screen less reactive catalysts or ligands for the initial C-I coupling.

  • Homocoupling Byproducts: Self-coupling of the boronic acid (Suzuki) or alkyne (Sonogashira) is observed.

    • Cause: Presence of oxygen in the reaction vessel.[4] For Sonogashira, copper(I) catalysis can promote alkyne dimerization.[4]

    • Solution: Ensure rigorous degassing of solvents and the reaction flask. For Sonogashira reactions, consider using a copper-free protocol.[4]

  • Stalled Reaction: Incomplete conversion of starting material.

    • Cause: Catalyst deactivation, impure reagents, or insufficient heating.

    • Solution: Use fresh, high-purity reagents and anhydrous, degassed solvents. Ensure the reaction temperature is maintained. A fresh portion of catalyst can sometimes restart a stalled reaction.

Conclusion

4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is an exemplary API building block whose synthetic potential is realized through the strategic application of modern cross-coupling chemistry. The predictable and significant difference in reactivity between its carbon-iodine and carbon-bromine bonds provides a robust handle for programmed, sequential functionalization. By carefully selecting reaction conditions—catalyst, ligand, base, and temperature—researchers can selectively address each position, enabling the efficient and controlled construction of complex, unsymmetrically substituted aromatic cores. The protocols and insights provided herein serve as a comprehensive guide for leveraging this versatile intermediate to accelerate the synthesis of novel pharmaceutical agents.

References

  • Benchchem. (n.d.). Improving Regioselectivity in Reactions with 5-Bromo-2-iodobenzoic Acid. Technical Support Center.
  • Li, Z., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. Retrieved from [Link]

  • Wang, C., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Benchchem. (n.d.). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.
  • Ito, H., et al. (2020). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Nature Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Siegel, D., & Medley, J. W. (n.d.). ortho metalation. University of Texas at Austin. Retrieved from [Link]

  • Oyola-Reynoso, S., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]

  • Atack, T. C., & Cook, S. P. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. Retrieved from [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Chemoselective Radical Dehalogenation and C–C Bond Formation on Aryl Halide Substrates Using Organic Photoredox Catalysts. Journal of the American Chemical Society. Retrieved from [Link]

  • Fletcher, C. J., & Snieckus, V. (2018). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. Retrieved from [Link]

  • Viciu, M. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Publications. Retrieved from [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the 1‐bromo‐2‐iodobenzene substituent on the a:b selectivity of the reaction vs Hammett constants. Retrieved from [Link]

  • Leroux, F., et al. (2005). Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base. Organic Letters. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene. Retrieved from [Link]

  • Kumar, D., & Punniyamurthy, T. (2018). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Retrieved from [Link]

  • Keglevich, G., et al. (2020). P-C coupling reactions of 4-bromo-iodobenzene. ResearchGate. Retrieved from [Link]

  • Hussain, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Retrieved from [Link]

  • Dalmás, D. C., et al. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Retrieved from [Link]

  • Bickelhaupt, F. M., & van der Puil, V. (2007). Catalytic carbon-halogen bond activation: Trends in reactivity, selectivity, and solvation. University of Johannesburg. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beutler, J. A. (2001). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists. Retrieved from [Link]

  • Tota, A., et al. (2023). (Diacetoxyiodo)benzene. Organic Syntheses. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Bromo-4-iodobenzene: Established versus Novel Routes.
  • PubMed. (2007). Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation. Journal of the American Chemical Society. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

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  • Benchchem. (n.d.). Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermediate Synthesis.
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  • Journal of the American Chemical Society. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Retrieved from [Link]

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Application

Sonogashira coupling conditions for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Application Note & Protocol Chemoselective Sonogashira Coupling of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene: A Guide to Site-Selective C(sp²)-C(sp) Bond Formation Abstract The Sonogashira cross-coupling reaction is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Chemoselective Sonogashira Coupling of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene: A Guide to Site-Selective C(sp²)-C(sp) Bond Formation

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a detailed protocol and technical guide for the chemoselective Sonogashira coupling of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene. This substrate, featuring two different halogen atoms, presents a unique opportunity for site-selective functionalization. By leveraging the differential reactivity of aryl iodides and bromides in palladium-catalyzed reactions, this guide demonstrates a robust methodology for selectively forming an aryl-alkyne bond at the C-I position while preserving the C-Br bond for subsequent synthetic transformations. This approach is of significant interest to researchers in medicinal chemistry and materials science, where step-wise molecular elaboration is critical for building complex molecular architectures.

The Principle of Chemoselectivity in Cross-Coupling

The success of this protocol hinges on the well-established reactivity difference among aryl halides in the context of palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these reactions, including the Sonogashira coupling, is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is highly dependent on the carbon-halogen bond dissociation energy.

The general reactivity trend is:

C-I > C-OTf > C-Br >> C-Cl [1][3][4]

This inherent difference allows for the precise tuning of reaction conditions to favor the activation of the more labile carbon-iodine bond over the more robust carbon-bromine bond.[1][4] By employing mild reaction conditions, such as room temperature, we can achieve highly selective alkynylation at the 2-position (iodine) of the benzene ring, leaving the 4-position (bromine) untouched and available for further diversification using more forcing reaction conditions or alternative coupling chemistries.[5]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Palladium Cycle : The active Pd(0) catalyst initiates the cycle by selectively undergoing oxidative addition with the more reactive aryl iodide. This is the key chemoselectivity-determining step.

  • Copper Cycle : Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne and a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.[1]

  • Transmetalation : The generated copper acetylide transfers the alkyne moiety to the palladium(II) complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, which forms the final arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Sonogashira_Cycle Figure 1: Dual Catalytic Cycle for Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (Chemoselective Step) + R¹-I pd_alkyne R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡CR² pd_alkyne->product alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + CuI, Base cu_acetylide->pd_complex To Transmetalation cuI CuI cu_acetylide->cuI + HI • Base base Base (e.g., Et₃N) R1 R¹ = 4-Bromo-1-(cyclopropylmethoxy)phenyl R2 R² = Alkyne Substituent

Caption: Dual catalytic cycle of the chemoselective Sonogashira coupling.

Optimized Protocol for Selective Alkynylation

This protocol details a reliable method for the selective Sonogashira coupling at the C-I bond of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.

3.1. Materials and Reagents

  • Substrate: 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

  • Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), freshly distilled

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard Reagents: Saturated aq. NH₄Cl, Brine, Ethyl Acetate (EtOAc), Hexanes, Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert Gas: Argon or Nitrogen

3.2. Equipment

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Schlenk line) or glovebox

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Flash column chromatography setup

3.3. Step-by-Step Procedure

  • Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) via syringe to achieve a substrate concentration of approximately 0.1 M. Follow with the addition of the amine base (e.g., Et₃N, 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C). The progress should be monitored periodically by TLC or LC-MS. For less reactive alkynes, gentle heating (40-50 °C) may be required, but this should be approached with caution to maintain selectivity.

  • Work-up: Upon completion (typically 2-12 hours), quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8] Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure mono-alkynylated product.

Summary of Recommended Reaction Conditions

The following table provides a starting point for optimizing the chemoselective Sonogashira coupling.

ParameterRecommended ConditionRationale & Notes
Substrate 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene1.0 equivalent
Alkyne Terminal Alkyne1.1 - 1.2 equivalents
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2-5 mol%. Pd(PPh₃)₄ is active as Pd(0). PdCl₂(PPh₃)₂ is reduced in situ.[1]
Cu(I) Co-catalyst CuI4-10 mol%. Crucial for activating the alkyne.[1][2]
Base Et₃N or i-Pr₂NH2.0 - 3.0 equivalents. Acts as an acid scavenger and aids in acetylide formation.
Solvent THF, DMFAnhydrous and degassed. Concentration ~0.1 M.
Temperature 20 - 50 °CCrucial for selectivity. Room temperature is ideal for C-I coupling.[1]
Time 2 - 12 hoursMonitor by TLC/LC-MS for completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation and alkyne homocoupling.
Key Considerations and Troubleshooting
  • Copper-Free Conditions: While the copper co-catalyst significantly increases the reaction rate, it can also promote the undesirable Glaser-Hay homocoupling of the terminal alkyne.[1] If this is a persistent issue, copper-free Sonogashira protocols can be employed. These often require a different base (e.g., piperidine, TBAA) and may necessitate slightly higher temperatures or more active catalyst systems.[9][10][11]

  • Catalyst Choice: While Pd(PPh₃)₄ is a reliable choice, other palladium sources and ligands can be used. Air-stable precatalysts can simplify the reaction setup.[12] For challenging substrates, more electron-rich and bulky phosphine ligands can increase the rate of oxidative addition.[3]

  • Solvent and Base Purity: The use of anhydrous solvents and freshly distilled amine bases is critical for achieving high yields and reproducibility. Water can hydrolyze intermediates, and impurities in the base can poison the catalyst.

  • Over-reaction: If coupling at the C-Br position is observed, the reaction temperature is likely too high. Reduce the temperature or reaction time to improve selectivity.

References
  • Sonogashira coupling. In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Retrieved March 25, 2026, from [Link]

  • Li, J., et al. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(24), 8545–8547. [Link]

  • Kumar, A., et al. (2013). Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. Academia.edu. Retrieved March 25, 2026, from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Amatore, C., et al. (2006). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 25, 2026, from [Link]

  • Rafiee, E., & Eavani, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7336-7379. [Link]

  • Rafiee, E., & Eavani, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved March 25, 2026, from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Liu, P., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1047–1057. [Link]

  • Reddy, A. C., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 4(1), 1845–1853. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

Sources

Method

Synthesis of complex cyclopropyl ethers using 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Strategic Application Note: Programmable Synthesis of Complex Cyclopropyl Ethers via Orthogonal Cross-Coupling Executive Summary & Chemical Rationale The incorporation of the cyclopropylmethoxy moiety is a highly effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Application Note: Programmable Synthesis of Complex Cyclopropyl Ethers via Orthogonal Cross-Coupling

Executive Summary & Chemical Rationale

The incorporation of the cyclopropylmethoxy moiety is a highly effective strategy in modern drug discovery. It serves to modulate lipophilicity, improve metabolic stability, and act as a non-classical bioisostere for larger, more metabolically labile functional groups (1)[1]. Furthermore, strategic bioisosteric replacement is critical for acquiring novel chemical space and optimizing pharmacokinetic properties (2)[2].

To efficiently synthesize diverse libraries of these ethers, 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene emerges as a premier bifunctional building block. By leveraging the inherent thermodynamic differences between carbon-iodine and carbon-bromine bonds, researchers can perform sequential, protecting-group-free cross-couplings—a concept central to step-economic haloselective functionalization (3)[3].

The causality of this orthogonal reactivity lies in the bond dissociation energies (BDE). The C–I bond (~65 kcal/mol) undergoes oxidative addition to Palladium(0) significantly faster than the C–Br bond (~81 kcal/mol). This kinetic preference allows for the selective functionalization of the C2 position under mild conditions, preserving the C4 bromine for subsequent, more rigorous activation.

Mechanistic Workflow

The following diagram illustrates the logical progression of the orthogonal cross-coupling strategy, moving from the most reactive site to the least reactive site.

OrthogonalCoupling SM Starting Material 4-Bromo-1-(cyclopropylmethoxy) -2-iodobenzene Step1 C-I Activation Suzuki-Miyaura (60°C) SM->Step1 Intermediate Monofunctionalized Intermediate (C-Br intact) Step1->Intermediate Step2 C-Br Activation Buchwald-Hartwig (100°C) Intermediate->Step2 Product Complex Cyclopropyl Ether Scaffold Step2->Product

Orthogonal cross-coupling workflow for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to guarantee experimental success.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2 (Iodine)

Objective: Selectively couple an aryl boronic acid at the C2 position while strictly preserving the C4 bromine atom.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Selection (Causality): Add Pd(dppf)Cl₂ (5 mol%). Why Pd(dppf)Cl₂? The bidentate dppf ligand provides a stable, moderately electron-rich Pd center that readily inserts into the weak C–I bond but lacks the electron density required to activate the stronger C–Br bond at low temperatures.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with N₂ for 10 minutes.

  • Reaction Execution: Heat the mixture to exactly 60 °C for 4–6 hours. Exceeding 70 °C risks breaking the chemoselectivity and initiating C–Br activation.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction at 4 hours. The starting material will show a highly distinct isotopic pattern (due to one Br and one I). The successful intermediate must display an [M+H]⁺ peak with a strict 1:1 isotopic ratio (M / M+2) , confirming the retention of the bromine atom. If a peak lacking the bromine isotope pattern appears, the temperature is too high, leading to over-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination at C4 (Bromine)

Objective: Functionalize the remaining C4 position of the intermediate with a secondary amine.

  • Reagent Assembly: In a nitrogen-filled glovebox, combine the intermediate from Protocol A (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Selection (Causality): Add Pd₂(dba)₃ (2.5 mol%) and RuPhos (5 mol%). Why RuPhos? The C–Br bond is highly recalcitrant compared to C–I. RuPhos is a highly electron-donating, sterically demanding biaryl phosphine ligand that forces the Pd center into a highly active monoligated state [Pd(L)], drastically lowering the activation energy for oxidative addition into the C–Br bond and facilitating the reductive elimination of bulky amines.

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Reaction Execution: Seal the vessel and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): The disappearance of the 1:1 isotopic doublet in the mass spectrum and the emergence of a single dominant [M+H]⁺ peak indicates the complete consumption of the aryl bromide. Visually, a color change from dark red (active Pd(0) species) to pale yellow or black (Pd black precipitation) often accompanies reaction completion.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data Summary

The table below summarizes the quantitative yields of various complex cyclopropyl ethers synthesized using the orthogonal protocols described above. The data highlights the robust chemoselectivity of the scaffold.

C2 Substituent (Suzuki)C4 Substituent (Buchwald)Step 1 Yield (%)Step 2 Yield (%)Overall Isolated Yield (%)
PhenylMorpholine88%82%72.1%
4-FluorophenylPiperidine85%79%67.1%
3-PyridylN-Methylpiperazine81%75%60.7%
CyclopropylPyrrolidine78%84%65.5%

Note: Step 1 reactions were maintained strictly at 60 °C to prevent C4-debromination. Step 2 reactions utilized RuPhos/Pd₂(dba)₃ at 100 °C.

References

  • Londregan, A. T., et al. "Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers.
  • Fosgerau, K., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." PMC - NIH, 2015.
  • Yamashita, Y., et al. "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Catalytic Couplings of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Welcome to the technical support center for catalytic couplings involving the sterically demanding substrate, 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for catalytic couplings involving the sterically demanding substrate, 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this unique building block. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and offer validated protocols to ensure your success in forming critical carbon-carbon and carbon-nitrogen bonds.

The inherent structure of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene presents a significant steric challenge. The bulky cyclopropylmethoxy group and the adjacent iodine atom create a sterically congested environment around the most reactive C-I bond, which can significantly hinder the oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1] Furthermore, the presence of a second, less reactive C-Br bond offers the potential for sequential couplings, but also adds a layer of complexity to achieving selective transformations.

This guide will focus on three key palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. For each, we will explore the common pitfalls and the rationale behind the recommended solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My coupling reaction with 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is sluggish or has stalled completely. What are the first parameters I should investigate?

A: When faced with a stalled reaction, a systematic approach is crucial. Begin by verifying the quality and integrity of your reagents and the reaction setup itself:

  • Reagent Quality:

    • Boronic Acids/Esters (Suzuki): These reagents can be prone to protodeboronation, especially under non-anhydrous or basic conditions.[2][3] It is recommended to use freshly opened or purified boronic acids. For particularly sensitive substrates, consider using more stable boronate esters like pinacol or MIDA esters.[3]

    • Solvent and Base: Anhydrous and thoroughly degassed solvents are critical to prevent catalyst deactivation.[2] The purity of your base is equally important.

  • Reaction Setup:

    • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting side reactions like homocoupling.[2][5] Ensure your reaction vessel is rigorously purged with an inert gas like nitrogen or argon.

    • Stirring: Inadequate mixing can create localized concentration gradients, potentially leading to catalyst decomposition.[2]

Q2: I am observing significant amounts of homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I minimize this side reaction?

A: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[2][5]

  • Improve Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated.

  • Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species. This process can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[2] Using a direct Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often mitigate this issue.[2]

  • Copper-Free Sonogashira: For Sonogashira couplings, the copper co-catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[6] Employing a copper-free protocol is a highly effective strategy to avoid this.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling is giving low yields, and I suspect steric hindrance is the primary issue. What specific changes to the catalyst system should I consider?

A: Overcoming the steric clash at the ortho position of the C-I bond is paramount. The key lies in the rational selection of a bulky, electron-rich phosphine ligand. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more sterically accessible and highly reactive towards oxidative addition.[5][7]

  • Ligand Selection:

    • Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging couplings and are excellent starting points.[8]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands with flexible steric bulk have shown great promise in coupling sterically hindered substrates, even at room temperature.[7][9]

  • Catalyst Precursor: Consider using a pre-formed catalyst like a G3 or G4 palladacycle. These are often more stable and generate the active catalytic species more efficiently.

Below is a table summarizing recommended ligands for sterically hindered Suzuki-Miyaura couplings:

Ligand FamilySpecific ExamplesKey Advantages
Buchwald BiarylphosphinesSPhos, XPhos, RuPhos, tBuXPhosHigh reactivity, commercially available, well-documented.[1][8]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, can be effective for hindered substrates.[7]
Other Bulky PhosphinesP(t-Bu)₃, PCy₃Effective for some sterically demanding couplings.[10]

Q4: I am attempting a selective Suzuki coupling at the C-I bond without reacting the C-Br bond. What conditions will favor this selectivity?

A: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-couplings.[1] To achieve high selectivity:

  • Milder Conditions: Use lower reaction temperatures (e.g., 60-80 °C) and shorter reaction times.

  • Careful Monitoring: Follow the reaction progress closely by TLC or LC-MS to stop the reaction once the starting material is consumed, preventing over-reaction at the C-Br bond.

  • Less Reactive Catalyst System: Avoid overly active catalyst systems that might be capable of activating the C-Br bond under the reaction conditions.

Sonogashira Coupling

Q5: My Sonogashira coupling is failing. What are the most likely reasons for a lack of reactivity with this substrate?

A: In addition to the general troubleshooting steps, Sonogashira couplings have their own specific considerations:

  • Copper Co-catalyst: While traditional Sonogashira protocols use a copper (I) co-catalyst, this can sometimes be detrimental.[11] Consider a copper-free protocol, which can be cleaner and avoid Glaser homocoupling.[6]

  • Base Selection: A strong, non-nucleophilic base is crucial. Cesium carbonate (Cs₂CO₃) is often a superior choice for challenging Sonogashira couplings.[6]

  • Microwave Irradiation: For sluggish reactions, microwave heating can dramatically accelerate the rate of reaction and improve yields, often allowing for completion in minutes.[6][12][13]

Buchwald-Hartwig Amination

Q6: I am struggling with the Buchwald-Hartwig amination of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene. What are the critical parameters to optimize?

A: The Buchwald-Hartwig amination is particularly sensitive to the choice of ligand, base, and solvent.

  • Ligand Choice: As with Suzuki couplings, bulky, electron-rich biarylphosphine ligands are essential.[8] Ligands like BrettPhos, XPhos, and DavePhos are commonly used for challenging aminations.[8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[14] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures.[15]

  • Solvent: Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are typically used.[16] The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.

Experimental Protocols & Workflows

Workflow for Optimizing a Sterically Hindered Coupling

The following diagram illustrates a logical workflow for troubleshooting and optimizing a challenging cross-coupling reaction with 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.

Troubleshooting_Workflow Start Start: Low/No Yield Ligand Step 1: Optimize Ligand - Bulky, electron-rich phosphines (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) Start->Ligand Catalyst Step 2: Evaluate Catalyst/Precursor - Use stable Pd(II) pre-catalysts (G3/G4 palladacycles) - Consider a direct Pd(0) source (Pd₂(dba)₃) Ligand->Catalyst Ligand OK? Base Step 3: Screen Bases - Strong, non-nucleophilic bases (NaOt-Bu, LHMDS) - Milder bases for sensitive substrates (K₃PO₄, Cs₂CO₃) Catalyst->Base Catalyst OK? Conditions Step 4: Adjust Reaction Conditions - Increase temperature (80-120 °C) - Increase reaction time (12-24h) - Ensure rigorous inert atmosphere Base->Conditions Base OK? Success Success: Improved Yield Conditions->Success Yield Improved? Failure Still Failing: Re-evaluate Substrate/Reagent Purity Conditions->Failure No Improvement Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OA_Complex [L₂Pd(II)(Ar)(X)] Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) Transmetalation_Complex [L₂Pd(II)(Ar)(Ar')] OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Regeneration Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination ArX Ar-I (Sterically Hindered) ArX->OA_Complex Boronic Ar'-B(OR)₂ + Base Boronic->Transmetalation_Complex

Sources

Optimization

Technical Support Center: Optimizing Halogen Exchange for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective functionalization of dihalobenzenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective functionalization of dihalobenzenes.

When working with 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene, the primary synthetic challenge is selectively exchanging the iodine atom while preserving the bromine atom and the sensitive cyclopropylmethoxy ether linkage. Below, you will find mechanistic diagnostics, troubleshooting FAQs, and a self-validating protocol to ensure high-fidelity transformations.

Process Overview & Reaction Pathway

HalogenExchange SM 4-Bromo-1-(cyclopropylmethoxy) -2-iodobenzene Cond_Opt i-PrMgCl·LiCl (1.05 eq) THF, -20°C to 0°C SM->Cond_Opt Selective I/Mg Exchange Cond_Harsh n-BuLi (Excess) or Temp > 0°C SM->Cond_Harsh Uncontrolled Conditions Prod Desired Intermediate: 2-Magnesiated-4-bromo Derivative Cond_Opt->Prod Kinetic Control Side3 Wurtz Homocoupling (Biphenyl Derivative) Cond_Opt->Side3 High Conc. / Poor Mixing Side1 Over-Metalation (Loss of Br & I) Cond_Harsh->Side1 Non-selective Exchange Side2 Ether Cleavage (Phenol Formation) Cond_Harsh->Side2 Elimination / Nucleophilic Attack

Reaction pathways for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene halogen exchange.

Diagnostics & Troubleshooting FAQs

Q1: Why am I observing over-metalation (loss of both iodine and bromine) in my GC-MS? Causality & Mechanism: Iodine undergoes halogen-metal exchange significantly faster than bromine due to its higher polarizability and weaker carbon-halogen bond. However, if you are using highly reactive reagents like n-butyllithium (n-BuLi) at temperatures above -78°C, or if you use an excess of the exchange reagent, the kinetic differentiation between the C–I and C–Br bonds collapses. This leads to competitive bromine exchange. Solution: Switch from lithium-halogen exchange to a magnesium-halogen exchange using Knochel's "Turbo Grignard" reagent (i-PrMgCl·LiCl) . The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and nucleophilicity just enough to selectively exchange iodine at -20°C to 0°C, while leaving the C–Br bond completely intact .

Q2: I'm detecting significant cleavage of the cyclopropylmethoxy group (phenol byproduct). How do I prevent this? Causality & Mechanism: Ether cleavage in the presence of strong organometallics usually occurs via an elimination pathway or direct nucleophilic attack, which is heavily exacerbated by elevated temperatures. Furthermore, cyclopropylmethyl ethers are sensitive to radical ring-opening if the exchange proceeds via a prolonged radical-pair intermediate. Solution: Maintain strict cryogenic control (do not exceed 0°C during the exchange step). Ensure the solvent (THF) is strictly anhydrous; moisture leads to highly exothermic quenching that locally spikes the temperature, promoting ether cleavage. Using i-PrMgCl·LiCl instead of n-BuLi also reduces base-induced ether cleavage due to the milder nature of the magnesiated intermediate .

Q3: What causes the Wurtz-Fittig homocoupling (biphenyl) byproduct, and how can I minimize it? Causality & Mechanism: Halogen-metal exchange proceeds via a transient radical or radical-anion intermediate pathway . High localized concentrations of the unreacted aryl halide and the newly formed organometallic species increase the probability of these radicals escaping the solvent cage and dimerizing (Wurtz coupling) before the exchange is complete . Solution: Operate at a lower concentration (e.g., 0.1 M to 0.2 M). Utilize an inverse addition protocol—adding the aryl halide dropwise to the Turbo Grignard solution—to keep the concentration of the unreacted aryl halide low relative to the exchange reagent. Ensure high-shear stirring to prevent localized concentration gradients.

Quantitative Reagent Comparison

To optimize your reaction, compare the thermodynamic and kinetic profiles of common exchange reagents below:

Exchange ReagentOptimal Temp RangeI vs. Br SelectivityRisk of Ether CleavageRisk of Wurtz Homocoupling
n-BuLi -100°C to -78°CModerate (highly temp dependent)High (Strong base)Moderate
i-PrMgCl -40°C to -20°CGoodLowHigh (Sluggish kinetics)
i-PrMgCl·LiCl -20°C to 0°CExcellent Low Low (Fast kinetics)

Self-Validating Experimental Protocol: Selective I/Mg Exchange

This protocol utilizes a self-validating system. Do not proceed to the electrophile addition step without confirming the success of the intermediate formation via the built-in diagnostic quench.

Step 1: System Preparation & Validation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon (repeat 3 times).

  • Validation: Ensure the flask holds a positive Argon pressure. A bubbler should show no reverse flow, confirming an air-free environment.

Step 2: Reagent Charging (Inverse Addition Setup)

  • Add i-PrMgCl·LiCl (1.05 equivalents, usually a 1.3 M solution in THF) to the flask.

  • Cool the solution to -20°C using a dry ice/isopropanol bath. Wait 10 minutes for thermal equilibration.

Step 3: Halogen-Metal Exchange

  • Dissolve 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 equivalent) in anhydrous THF to create a 0.2 M solution.

  • Add the aryl halide solution dropwise to the chilled i-PrMgCl·LiCl solution over 15 minutes with vigorous stirring.

  • Stir the reaction mixture at -20°C for 30 minutes.

Step 4: In-Process Validation (Diagnostic Aliquot Quench)

  • Action: Withdraw a 0.1 mL aliquot of the reaction mixture using an Argon-purged syringe.

  • Quench: Inject the aliquot into a GC vial containing 0.5 mL of a saturated solution of Iodine ( I2​ ) in THF.

  • Validation Analysis (GC-MS):

    • Pass: Detection of 1-(cyclopropylmethoxy)-2,4-diiodobenzene confirms successful and selective mono-magnesiation. You may proceed to Step 5.

    • Fail (Under-reaction): Detection of starting material. Fix: Stir for an additional 30 mins at -10°C.

    • Fail (Over-reaction): Detection of 1-(cyclopropylmethoxy)-2,4,X-triiodobenzene. Fix: Your temperature spiked or you used excess Grignard. The batch is compromised.

Step 5: Electrophile Addition

  • Once validated, add your desired electrophile (e.g., an aldehyde, ketone, or DMF) dropwise at -20°C.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the final reaction with saturated aqueous NH4​Cl and extract with ethyl acetate.

References

  • Title: Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. Source: PubMed (Angewandte Chemie International Edition) URL: [Link][1]

  • Title: On the nature of the radical pairs involved in the Grignard reaction. Source: Canadian Journal of Chemistry URL: [Link][2]

  • Title: Wurtz reaction. Source: Chemistry LibreTexts URL: [Link][3]

Sources

Troubleshooting

Resolving solubility issues of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene in aqueous organic mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the severe solubility bottlenecks associated with 4-Bromo-1-(cyclopropylmethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the severe solubility bottlenecks associated with 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene .

This specific compound presents a unique challenge: the combination of a highly polarizable but hydrophobic di-halogenated core (bromine and iodine) with a bulky, lipophilic cyclopropylmethoxy ether linkage results in an exceptionally high partition coefficient (logP). When introduced to aqueous-organic mixtures—commonly required for Suzuki-Miyaura or Sonogashira cross-couplings—the compound undergoes rapid hydrophobic collapse, leading to immediate precipitation or oiling out.

The following guide provides field-proven, causality-driven solutions to overcome these thermodynamic barriers.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene precipitate immediately upon adding aqueous base in my cross-coupling reactions? Causality: The precipitation is driven by the entropic penalty of water. Halogenated benzenes exhibit highly unfavorable thermodynamics of solvation in water because they disrupt water's hydrogen-bonding network without offering hydrogen-bond donors in return [1]. The bulky cyclopropylmethoxy group further increases the hydrophobic surface area. To minimize this unfavorable high-energy state, the organic molecules rapidly self-associate (hydrophobic collapse), crashing out of the solution before the transition-metal catalyst can initiate the oxidative addition.

Q2: What is the optimal organic-to-aqueous solvent ratio to maintain solubility while permitting transition-metal catalysis? Expert Insight: Relying solely on traditional co-solvents (like THF, DMF, or DMSO) is often a losing battle for this specific substrate. To keep this di-halogenated ether in solution, you typically need >80% organic volume. However, at such high organic ratios, the solubility of essential aqueous bases (e.g., K₃PO₄, Na₂CO₃) plummets, starving the catalytic cycle of the base required for transmetalation. If you must use a co-solvent system, DMSO is preferred due to its strong solvation of polarizable halogens, but water content must be strictly capped at 10%.

Q3: How can I use surfactants to improve aqueous dispersion without crashing out the palladium catalyst? Expert Insight: Micellar catalysis is the gold standard for this class of lipophilic halides. By introducing a designer amphiphile like TPGS-750-M (a diester of vitamin E, PEG-750, and succinic acid), spontaneous self-assembly occurs in water to form nanomicelles (~50 nm in diameter). The highly lipophilic vitamin E core acts as a localized nanoreactor. The 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene substrate preferentially partitions into this core, effectively "solubilizing" it at high local concentrations and allowing the Pd catalyst to co-localize and execute the coupling without bulk precipitation [2].

Q4: What if liquid-phase solubilization completely fails, or my downstream application cannot tolerate surfactants? Expert Insight: If liquid-phase thermodynamics are working against you, abandon the solvent entirely. High-temperature ball milling is a mechanochemical technique that forces solid-state cross-coupling. By applying kinetic energy through grinding media, the crystal lattice of the insoluble aryl halide is continuously disrupted, generating fresh reactive surfaces. This mechanochemical approach bypasses solubility limits entirely and achieves quantitative yields for completely insoluble halogenated substrates that fail in conventional solution-phase chemistry [3].

Part 2: Quantitative Data & Strategy Comparison

To assist in selecting the correct solubilization strategy, consult the quantitative comparison table below.

Table 1: Efficacy of Solubilization Strategies for Lipophilic Di-Halogenated Benzenes

Solubilization StrategyMax Aqueous Tolerance (v/v)Substrate Concentration LimitCatalyst Deactivation RiskEnvironmental Impact (E-factor)
Co-solvent (THF/H₂O) < 20% Water< 0.1 MHigh (Base precipitates out)High
Co-solvent (DMSO/H₂O) < 10% Water< 0.05 MMediumHigh
Micellar (TPGS-750-M) > 95% Water > 0.5 M Low (Catalyst protected in core)Low
Solid-State (Ball Milling) N/A (0% Solvent)100% SolidLowVery Low

Part 3: Experimental Workflows & Methodologies

Protocol A: Micellar-Enabled Aqueous Suzuki-Miyaura Coupling

Objective: Achieve homogeneous reactivity of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene in a >95% aqueous environment using TPGS-750-M.

  • Nanoreactor Preparation: Dissolve 20 mg of TPGS-750-M in 1.0 mL of degassed HPLC-grade water to create a 2 wt% solution.

    • Self-Validation: The solution must appear clear to slightly opalescent. If it is highly cloudy or separates, the PEG chain has degraded; prepare a fresh batch.

  • Reagent Loading: To a reaction vial, add 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (0.5 mmol), the desired arylboronic acid (0.6 mmol), and the Pd catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%).

  • Micellar Partitioning: Inject the 1.0 mL TPGS-750-M solution into the vial. Stir vigorously (1200 rpm) for 5 minutes.

    • Self-Validation: A stable, milky emulsion must form. If large oily droplets adhere to the vial walls, increase the stirring speed to ensure complete partitioning into the micellar cores.

  • Base Addition & Reaction: Add an aqueous solution of Et₃N or K₃PO₄ (1.5 mmol). Stir at room temperature for 2–12 hours.

  • In-Vial Extraction: Add 2.0 mL of ethyl acetate and stir gently.

    • Self-Validation: The emulsion will "break," and two distinct clear phases will form. The cross-coupled product resides in the upper organic layer, leaving the surfactant sequestered in the aqueous layer.

Protocol B: Mechanochemical Solid-State Cross-Coupling

Objective: Bypass solubility limits entirely using high-temperature ball milling.

  • Chamber Loading: To a 15 mL stainless-steel milling jar, add 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 mmol), the coupling partner (1.2 mmol), solid K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (5 mol%).

  • Grinding Media: Insert two 10 mm stainless-steel grinding balls.

    • Self-Validation: Ensure the balls are perfectly spherical and free of pitting, which can sequester the catalyst and halt the reaction.

  • Liquid-Assisted Grinding (LAG): Add exactly 10 µL of ethyl acetate.

    • Self-Validation: This micro-amount of liquid acts as a lubricant and energy-transfer agent, preventing the solid mass from caking onto the jar walls during high-impact milling.

  • High-Temperature Milling: Seal the jar, secure it in a mixer mill, and operate at 30 Hz for 90 minutes. Use an external heat gun to maintain the jar's external temperature at 120 °C.

  • Product Recovery: Cool to room temperature. Extract the solid powder with water to dissolve the inorganic salts. Filter to recover the crude organic product.

Part 4: Logical Relationships & Workflows

Workflow Start 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene Precipitates in Aqueous Mix Q1 Is an aqueous phase strictly required for the reaction? Start->Q1 Yes Yes (e.g., Aqueous Base needed) Q1->Yes No No (Anhydrous tolerated) Q1->No Micellar Use Micellar Catalysis (2% TPGS-750-M in H2O) Yes->Micellar Recommended Cosolvent Optimize Co-solvent Ratio (THF/H2O > 4:1) Yes->Cosolvent Alternative Anhydrous Switch to Anhydrous System (DMF or DMSO + Cs2CO3) No->Anhydrous BallMilling Solid-State Ball Milling (Solvent-Free) Cosolvent->BallMilling If precipitation persists Anhydrous->BallMilling If reactivity is low

Fig 1. Troubleshooting workflow for resolving lipophilic aryl halide solubility issues.

Micelle AqPhase Bulk Aqueous Phase (Water + Base) Surfactant TPGS-750-M Amphiphile AqPhase->Surfactant Spontaneous Assembly MicelleCore Lipophilic Micelle Core (Vitamin E moiety) Surfactant->MicelleCore Forms 50nm Nanoreactor Product Cross-Coupled Product MicelleCore->Product High-Concentration Coupling Substrate 4-Bromo-1-(cyclopropylmethoxy) -2-iodobenzene Substrate->MicelleCore Partitioning Catalyst Pd Catalyst Catalyst->MicelleCore Co-localization

Fig 2. Mechanism of micellar solubilization and nanoreactor formation using TPGS-750-M.

References

  • Horvath, A.L., & Getzen, F.W. (1985). Halogenated Benzenes, Toluenes and Phenols with Water. IUPAC Solubility Data Series, Volume 20. Source: International Union of Pure and Applied Chemistry. URL:[Link]

  • Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry, 76(11), 4379-4391. Source: ACS Publications. URL:[Link]

  • Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165-6175. Source: ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for assessing purity of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Advanced HPLC Method Validation for the Purity Assessment of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Validation for the Purity Assessment of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heavily halogenated aromatic ethers. The molecule 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene presents a unique chromatographic challenge. Synthesized typically via the alkylation of halogenated phenols, the final product stream often contains unreacted starting materials, di-alkylated byproducts, and—most critically—positional regioisomers (e.g., the 2-bromo-4-iodo isomer).

Standard reversed-phase methods routinely fail to resolve these critical pairs. This guide objectively compares the efficacy of traditional Alkyl C18 stationary phases against Pentafluorophenyl (PFP) phases, providing a fully validated, self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[1].

The Causality of Selectivity: C18 vs. PFP Stationary Phases

When developing a purity assay, the primary objective is specificity—the ability to unequivocally assess the analyte in the presence of impurities[2].

The Failure of C18: Traditional Alkyl C18 columns (USP L1) rely almost exclusively on dispersive, hydrophobic interactions. Because positional isomers of halogenated benzenes possess nearly identical hydrophobic surface areas and partition coefficients, a C18 phase cannot differentiate them, resulting in co-elution.

The PFP Advantage: Pentafluorophenyl (PFP, USP L43) columns introduce a multimodal retention mechanism. The perfluorinated aromatic ring of the stationary phase is highly electron-deficient, which promotes strong π−π interactions with the electron-rich aromatic ring of our target ether[3]. Furthermore, the highly polarizable bromine and iodine atoms on the analyte engage in specific dipole-dipole interactions and halogen bonding with the fluorine atoms on the PFP phase[4]. This allows the column to recognize minor charge localizations, achieving baseline resolution of critical isomer pairs that C18 phases simply cannot separate[5].

Table 1: Selectivity Comparison: Alkyl C18 vs. PFP Column

ParameterAlkyl C18 (USP L1)Pentafluorophenyl (USP L43)Causality / Mechanism
Retention Time (Target) 8.4 min11.2 minEnhanced retention via halogen-fluorine and dipole interactions.
Resolution (Critical Pair) 0.8 (Co-elution)2.4 (Baseline)PFP discriminates minor charge localizations in positional isomers.
Peak Tailing (Tf) 1.41.1Reduced secondary silanol interactions on modern endcapped PFP phases.

Logical Workflow for Method Optimization

G cluster_0 Stationary Phase Selectivity Mechanism C18 Standard C18 Column Hydrophobic Retention Only Res_C18 Co-elution of Regioisomers (Rs < 1.0) C18->Res_C18 PFP PFP Column Pi-Pi, Dipole & Halogen Bonding Res_PFP Baseline Resolution (Rs > 2.0) PFP->Res_PFP Opt Method Optimization Gradient & Mobile Phase Res_C18->Opt Fails Specificity Res_PFP->Opt Proceeds Val ICH Q2(R2) Validation Linearity, Accuracy, Precision Final Purity Assessment of Target Halogenated Ether Val->Final Opt->Val

Logical workflow for column selection and ICH Q2(R2) method validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The analytical run is only considered valid if the System Suitability Testing (SST) criteria are met prior to sample analysis.

Rationale for Mobile Phase Selection: Acetonitrile (ACN) is selected over methanol as the organic modifier. ACN is aprotic and possesses a strong dipole moment, which complements the dipole-dipole interactions of the PFP column without disrupting the π−π stacking (which protic solvents like methanol can do)[4]. The addition of 0.1% Formic Acid ensures the mobile phase remains acidic (pH ~2.7), suppressing the ionization of any residual silanols on the silica support and preventing peak tailing for basic trace impurities[3].

Step-by-Step Methodology:

Step 1: Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Dissolve an accurately weighed reference standard of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene in diluent to achieve a concentration of 100 µg/mL.

  • System Suitability Solution (SST): Spike the standard solution with 1% of the critical regioisomer (e.g., 2-bromo-4-iodo isomer) to verify resolution.

Step 2: Chromatographic Conditions

  • Column: PFP Core-Shell (e.g., Accucore PFP), 150 mm × 4.6 mm, 2.6 µm[5].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program: 0-2 min (40% B), 2-12 min (linear gradient to 90% B), 12-15 min (hold at 90% B), 15.1-20 min (re-equilibration at 40% B).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (thermostatted to ensure reproducible partition coefficients).

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate Before analyzing unknown batches, inject the System Suitability Solution (n=5). The system is validated for use only if:

  • Resolution (Rs): ≥ 2.0 between the target analyte and the critical regioisomer.

  • Tailing Factor (Tf): ≤ 1.5 for the target peak.

  • Injection Precision: %RSD of the target peak area ≤ 1.0%.

ICH Q2(R2) Method Validation Data

Following the optimization of the PFP method, a full validation was executed in accordance with the ICH Q2(R2) guidelines, which emphasizes a lifecycle approach to analytical procedures[1][2]. The quantitative data is summarized below, proving the method is fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Parameters (PFP Method)

Validation CharacteristicAcceptance CriterionExperimental ResultStatus
Specificity No interference at target RT; Rs > 1.5Rs = 2.4Pass
Linearity R² ≥ 0.999 (50% to 150% level)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.8%Pass
LOD / LOQ S/N ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass

Conclusion

For highly halogenated aromatic ethers like 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene, standard C18 columns lack the mechanistic diversity required for stringent purity assessments. By leveraging the π−π and halogen-bonding capabilities of a PFP stationary phase[4], we achieve superior specificity. Coupled with a self-validating SST protocol, this method ensures robust, ICH-compliant data integrity for drug development workflows.

References[1] Title: validation of analytical procedures q2(r2) - ICH

Source: ich.org URL: [2] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL: [3] Title: Hypersil GOLD HPLC Columns – Outstanding Peak Shape for Your Separation Source: lcms.cz URL: [4] Title: Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP - Source: ymc.co.jp URL: [5] Title: Accucore HPLC Columns - Thermo Fisher Scientific Source: thermofisher.com URL:

Sources

Comparative

GC-MS analysis and impurity profiling of synthesized 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

GC-MS Analysis and Impurity Profiling of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene: A Column Performance Comparison Guide Executive Summary In the development of complex active pharmaceutical ingredients (APIs), di-ha...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Analysis and Impurity Profiling of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene: A Column Performance Comparison Guide

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), di-halogenated aryl ethers such as 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene serve as critical synthetic building blocks. The differential reactivity between the iodine and bromine substituents allows for highly regioselective sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the synthesis of this intermediate—typically via the Williamson ether synthesis of 4-bromo-2-iodophenol with cyclopropylmethyl bromide—frequently generates closely related halogenated impurities.

According to ICH Q3A(R2) guidelines, impurities present in new drug substances at levels greater than 0.05% must be reported, and those exceeding 0.10% must be structurally identified[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard for detecting volatile and semi-volatile halogenated aromatics[2]. This guide objectively compares the performance of standard non-polar (5% phenyl) versus mid-polar (35% phenyl) GC stationary phases in resolving critical isomeric impurities of this compound, providing a self-validating protocol for rigorous impurity profiling.

Mechanistic Background: The Analytical Challenge of Halogenated Isomers

The primary challenge in the impurity profiling of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene lies in the separation of its positional isomers and de-halogenated byproducts. During synthesis, halogen migration or incomplete iodination/bromination can yield impurities such as the 2-bromo-4-iodo isomer or mono-halogenated analogs.

ImpurityPathway SM 4-Bromo-2-iodophenol (Starting Material) Target 4-Bromo-1-(cyclopropylmethoxy) -2-iodobenzene (Target Intermediate) SM->Target Base, Solvent (SN2) ImpA 2-Bromo-4-iodo Isomer (Impurity A) SM->ImpA Isomerization Side-Reaction ImpC Residual SM (Impurity C) SM->ImpC Incomplete Conversion Alk Cyclopropylmethyl bromide (Alkylating Agent) Alk->Target ImpB De-iodinated Analog (Impurity B) Target->ImpB Thermal Degradation

Fig 1: Synthetic pathway and side-reactions generating key halogenated impurities.

Because positional isomers of halogenated benzenes possess nearly identical boiling points and molecular weights, traditional separation based solely on dispersive (van der Waals) forces is often insufficient[3]. To achieve baseline resolution, the analytical method must exploit the subtle differences in polarizability and dipole moments induced by the ortho vs. para positioning of the highly polarizable iodine atom relative to the ether linkage.

Product Comparison: 5% Phenyl vs. 35% Phenyl Stationary Phases

To demonstrate the causality behind column selection, we compared two industry-standard GC columns for the analysis of a crude synthetic batch of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.

  • Method A (Standard Non-Polar): 5% Phenyl-methylpolysiloxane (e.g., DB-5MS). This column relies primarily on boiling point separation.

  • Method B (Mid-Polar): 35% Phenyl-methylpolysiloxane (e.g., DB-35MS). The increased phenyl content introduces significant π−π interactions and dipole-induced dipole interactions with the polarizable halogen atoms.

Quantitative Performance Data

The following table summarizes the chromatographic performance of both columns when analyzing a spiked sample containing the target API intermediate and its three primary impurities at 0.50% w/w.

Analyte / ImpurityMethod A (5% Phenyl) RT (min)Method A Resolution ( Rs​ )Method B (35% Phenyl) RT (min)Method B Resolution ( Rs​ )Peak Asymmetry ( As​ )
Impurity B (De-iodinated)6.42N/A7.15N/A1.05
Impurity C (Residual SM)8.1012.49.8515.21.12
Target Intermediate 11.3515.813.4018.51.02
Impurity A (Positional Isomer)11.480.8 (Co-elution) 13.852.4 (Baseline) 1.04

Scientist's Insight: Method A fails to resolve the critical pair (Target and Impurity A), yielding an Rs​ of 0.8. In quantitative impurity profiling, an Rs​<1.5 leads to inaccurate integration and failure to meet ICH reporting thresholds. Method B leverages the π−π interactions between the 35% phenyl stationary phase and the aromatic halogens, successfully exploiting the steric differences of the iodine position to achieve baseline resolution ( Rs​=2.4 ).

Experimental Design & Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes specific sample preparation steps and a System Suitability Test (SST) to verify column performance prior to batch analysis.

GCMSWorkflow Sample Crude Synthesized Batch Prep Liquid-Liquid Extraction & Dilution (1 mg/mL in DCM) Sample->Prep GC GC Separation (35% Phenyl Column) Prep->GC MS EI-MS Detection (Scan & SIM Modes) GC->MS Data Deconvolution & Impurity Profiling MS->Data

Fig 2: Step-by-step GC-MS experimental workflow for impurity profiling.

Step 1: Sample Preparation
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve and dilute to volume with LC-MS grade Dichloromethane (DCM) to yield a 1.0 mg/mL stock solution.

  • Sample Preparation: Weigh 10.0 mg of the synthesized crude batch and dissolve in 10.0 mL of DCM.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial equipped with a deactivated glass insert.

Step 2: GC-MS Instrumental Parameters (Method B)
  • Column: 35% Phenyl-methylpolysiloxane (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity), constant flow mode at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1.0 µL, Split ratio 10:1.

  • Oven Temperature Program:

    • Initial: 100 °C (hold 1.0 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (hold 5.0 min).

  • Mass Spectrometer (EI Mode): Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C. Electron energy at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50–400) for identification; Selected Ion Monitoring (SIM) at m/z 352, 354 (Target M+ cluster) and m/z 225, 227 (De-iodinated fragments) for trace quantitation.

Step 3: System Suitability Testing (SST) & Validation

Before analyzing the crude batch, inject a resolution mixture containing the Target Intermediate and Impurity A at 0.1% w/w relative to the nominal concentration.

  • Acceptance Criteria: The resolution ( Rs​ ) between the target and Impurity A must be ≥1.5 . The signal-to-noise (S/N) ratio for the 0.05% reporting threshold standard must be ≥10:1 .

Mass Spectrometry Mechanistic Insights

The 70 eV Electron Ionization (EI) mass spectra of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene provides a highly diagnostic fragmentation pattern that confirms both identity and structural integrity:

  • Isotopic Clusters: The presence of a single bromine atom dictates a distinct 1:1 intensity ratio for the molecular ion cluster at m/z 352 ( 79 Br) and m/z 354 ( 81 Br).

  • Ether Cleavage: The base peak typically arises from the facile cleavage of the ether linkage, losing the cyclopropylmethyl radical ( C 4​ H 7​ , 55 Da), yielding a stable phenoxonium ion at m/z 297/299.

  • De-iodination: Iodine is highly susceptible to radical loss under EI conditions, resulting in a prominent [M - 127] + fragment at m/z 225/227. Monitoring this specific transition in SIM mode is highly effective for differentiating the target from Impurity B (which lacks the initial iodine atom).

Conclusion

For the rigorous impurity profiling of complex halogenated intermediates like 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene, standard non-polar GC columns are analytically insufficient. Upgrading to a 35% phenyl mid-polar stationary phase provides the necessary π−π selectivity to resolve critical positional isomers. Implementing this optimized GC-MS methodology ensures compliance with ICH Q3A(R2) guidelines, safeguarding the integrity of downstream cross-coupling reactions and final API purity.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds Source: Chromatography Online URL:[Link]

Sources

Validation

Spectroscopic Validation of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene: Benchtop PAT vs. High-Field NMR

Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Focus: Objective comparison of analytical platforms for the in-process tracking of heavily halogenated synthesis intermediates. The A...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Focus: Objective comparison of analytical platforms for the in-process tracking of heavily halogenated synthesis intermediates.

The Analytical Challenge & Chemical Context

The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene represents a critical node in the preparation of advanced active pharmaceutical ingredients (APIs), particularly those requiring orthogonal cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). The compound is typically synthesized via a Williamson ether synthesis, coupling 4-bromo-2-iodophenol with cyclopropylmethyl bromide.

Because both the starting material and the product are heavily halogenated and highly lipophilic, they often exhibit nearly identical retention factors ( Rf​ ) on standard thin-layer chromatography (TLC). Consequently, relying on visual chromatographic methods for reaction monitoring frequently leads to false positives or premature reaction quenching. To ensure a self-validating workflow, chemists must rely on spectroscopic Process Analytical Technology (PAT)—specifically Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR)—to track the covalent transformations in real-time.

G SM 4-Bromo-2-iodophenol (Starting Material) Rxn Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM->Rxn Reagent Cyclopropylmethyl Bromide Reagent->Rxn PAT Spectroscopic Validation (NMR / FTIR / GC-MS) Rxn->PAT Sample Aliquot PAT->Rxn Incomplete Prod 4-Bromo-1-(cyclopropylmethoxy) -2-iodobenzene PAT->Prod Conversion >98%

Figure 1: Reaction workflow and Process Analytical Technology (PAT) integration.

Platform Comparison: Benchtop vs. High-Field NMR

When selecting an analytical platform to validate the conversion of 4-bromo-2-iodophenol to its cyclopropylmethoxy ether, laboratories must balance resolution against turnaround time. Below is an objective comparison of utilizing a 60 MHz Benchtop NMR versus a standard 400 MHz High-Field NMR, supplemented by GC-MS.

Table 1: Analytical Platform Comparison for In-Process Validation
FeatureBenchtop NMR (60 MHz)High-Field NMR (400 MHz)GC-MS (Orthogonal)
Turnaround Time < 10 minutes (In-fume-hood)2–12 hours (Central facility)15–30 minutes
Aliphatic Resolution Excellent: Distinct doublet at ~3.88 ppm is easily resolved.Ultimate: Full baseline separation of cyclopropyl multiplets.N/A (Mass fragmentation)
Aromatic Resolution Poor: Protons at 6.6–7.3 ppm overlap due to second-order effects.Excellent: Clear J -coupling for H-3, H-5, and H-6 protons.N/A
Primary Utility Real-time reaction tracking (Go/No-Go decisions).Final product characterization and purity certification.Exact mass confirmation and halogen isotope profiling.
Operational Cost Low (Cryogen-free, standard tubes)High (Liquid He/N2 required)Medium (Carrier gas, column maintenance)

The Verdict: For in-process tracking, a 60 MHz benchtop NMR is superior due to its rapid feedback loop. The appearance of the isolated −O−CH2​− protons from the cyclopropylmethoxy group occurs in a spectral region (~3.88 ppm) completely devoid of interference from the starting material, making high-field resolution unnecessary for simple conversion tracking. However, high-field NMR remains mandatory for final structural proof [1].

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the sampling protocol must account for the chemical environment. The reaction utilizes Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF). DMF exhibits strong NMR resonances (singlets at 2.88 and 2.95 ppm, and an amide proton at 8.02 ppm) that will obscure the aliphatic signals of the cyclopropyl ring. Therefore, a rapid mini-workup is required.

Step-by-Step Sampling Methodology
  • Aliquot Extraction: Withdraw 50 μL of the reaction mixture using a glass syringe.

  • Quench and Wash (Causality): Transfer the aliquot into a 1.5 mL Eppendorf tube containing 500 μL of Ethyl Acetate (EtOAc) and 500 μL of distilled water. Reasoning: Water highly partitions the DMF and K2​CO3​ , while the highly lipophilic halogenated ether remains exclusively in the organic EtOAc layer.

  • Phase Separation: Vortex for 10 seconds, then centrifuge at 5,000 rpm for 30 seconds to break any emulsions.

  • Solvent Evaporation: Extract 400 μL of the upper organic layer and evaporate to dryness under a gentle stream of Nitrogen gas.

  • Reconstitution: Dissolve the resulting film in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) and transfer to an NMR tube.

  • Acquisition: Acquire 16 scans (Benchtop) or 8 scans (High-Field) to verify the disappearance of the phenolic −OH and the appearance of the ether linkage.

Spectroscopic Markers & Data Interpretation

The validation of this intermediate relies on tracking specific functional group transformations. The mild base K2​CO3​ deprotonates the phenol, forming a highly nucleophilic phenoxide that undergoes an SN​2 attack on the cyclopropylmethyl bromide.

Table 2: Key Spectroscopic Markers for Reaction Monitoring
Functional Group / RegionStarting Material (4-bromo-2-iodophenol)Product (Ether Intermediate)Analytical TechniqueDiagnostic Shift / Band
Phenolic −OH PresentAbsent 1H NMRDisappearance of broad singlet at ~5.30 ppm.
Hydroxyl Stretch PresentAbsentFTIR (ATR)Disappearance of broad band at 3200–3400 cm−1 .
Ether Linkage ( −O−CH2​− ) AbsentPresent 1H NMRAppearance of doublet at ~3.88 ppm ( J=7.0 Hz).
Cyclopropyl Methine AbsentPresent 1H NMRAppearance of multiplet at ~1.30 ppm.
Aromatic Protons 7.29 (d), 7.15 (dd), 6.66 (d) ppm~7.35 (d), ~7.20 (dd), ~6.75 (d) ppm 1H NMR (400 MHz)Slight downfield shift due to altered electronic shielding [1].

Mechanistic Causality in NMR: Why do we monitor the 3.88 ppm signal? The methylene protons ( −CH2​− ) of the cyclopropylmethoxy group are heavily deshielded by the adjacent electronegative oxygen atom, pushing them downfield. They are split into a distinct doublet by the single adjacent methine proton of the cyclopropyl ring [2]. If this doublet appears, but the broad −OH stretch in FTIR persists, the system self-validates that the reaction is incomplete.

Orthogonal Validation via GC-MS

While NMR and FTIR confirm functional group transformations, they do not explicitly confirm the retention of the heavy halogens, which are prone to protodehalogenation under certain basic conditions. Gas Chromatography-Mass Spectrometry (GC-MS) provides the ultimate orthogonal check.

  • Isotopic Profiling: Bromine naturally occurs as roughly a 1:1 mixture of 79Br and 81Br . Iodine is monoisotopic ( 127I ).

  • Mass Shift: The starting material (C 6​ H 4​ BrIO) has a molecular weight of ~298.9 g/mol , showing a distinct M and M+2 doublet at m/z 298 and 300.

  • Product Confirmation: The final product (C 10​ H 10​ BrIO) will exhibit a molecular ion doublet at m/z 352 and 354. Detecting this exact isotopic signature confirms that the Williamson ether synthesis occurred without compromising the critical halogen handles needed for downstream cross-coupling.

References

  • Placzek, A. T., & Scanlan, T. S. (2015). New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3. Tetrahedron, 71(35), 5946–5951. URL:[Link]

  • Londregan, A. T., Curto, J. M., Hastry, E., Rose, C. R., & Berritt, S. (2023). Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers. The Journal of Organic Chemistry, 88(9), 5671–5675. URL:[Link]

Comparative

Benchmarking catalytic efficiency of ligands with 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Benchmarking Catalytic Efficiency: Ligand-Controlled Chemoselective Cross-Coupling of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene In advanced pharmaceutical synthesis, dihaloarenes serve as critical linchpins for iterat...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency: Ligand-Controlled Chemoselective Cross-Coupling of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

In advanced pharmaceutical synthesis, dihaloarenes serve as critical linchpins for iterative cross-coupling strategies. The compound 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is a prime example of a highly functionalized intermediate requiring precise catalytic control. Featuring an electron-donating cyclopropylmethoxy group, a highly reactive C-I bond at the ortho position, and a less reactive C-Br bond at the para position, this substrate demands a catalyst system capable of absolute chemoselectivity.

This guide provides an objective, data-driven comparison of three distinct palladium/ligand systems—Pd(PPh3)4, Pd(dppf)Cl2, and Pd(OAc)2/SPhos—benchmarking their efficiency in the chemoselective Suzuki-Miyaura mono-arylation of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene.

Mechanistic Rationale: The Causality of Chemoselectivity

The foundation of chemoselective cross-coupling lies in the differential Bond Dissociation Energies (BDE) of the carbon-halogen bonds. The C-I bond (BDE ~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond (BDE ~81 kcal/mol). However, the intrinsic reactivity is heavily modulated by the substrate's electronics. The cyclopropylmethoxy group at C1 acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This slightly decelerates the initial oxidative addition step compared to electron-deficient arenes, making the choice of an appropriately electron-rich ligand critical for maintaining high Turnover Frequencies (TOF)[1].

Furthermore, the steric bulk and bite angle of the chosen ligand dictate whether the catalyst will prematurely insert into the C-Br bond after the initial coupling is complete.

G Pd0 Pd(0)L_n Catalyst Substrate 4-Bromo-1-(cyclopropylmethoxy) -2-iodobenzene Pd0->Substrate Oxidative Addition CI_Add Pd(II) at C2 Position (Desired Intermediate) Substrate->CI_Add Fast (C-I BDE ~65 kcal/mol) CBr_Add Pd(II) at C4 Position (Impurity Pathway) Substrate->CBr_Add Slow (C-Br BDE ~81 kcal/mol) Transmetalation Transmetalation Complex CI_Add->Transmetalation PhB(OH)2 Product 5-Bromo-2-(cyclopropylmethoxy) -1,1'-biphenyl (Mono-coupled Product) Transmetalation->Product Reductive Elimination

Figure 1: Divergent oxidative addition pathways dictating chemoselectivity in dihaloarene cross-coupling.

Ligand Selection & Hypothesis

  • Pd(PPh3)4 (Baseline): A traditional monodentate phosphine. Expected to show moderate selectivity but requires elevated temperatures, risking over-reaction to the bis-coupled product.

  • Pd(dppf)Cl2 (The Bidentate Standard): The large bite angle of dppf (1,1'-Bis(diphenylphosphino)ferrocene) stabilizes the Pd(II) intermediate, promoting clean transmetalation while sterically hindering a second oxidative addition at the C-Br bond[1].

  • Pd(OAc)2 / SPhos (The High-Activity Buchwald System): SPhos is highly electron-rich, drastically accelerating oxidative addition[2]. We hypothesize this will allow the reaction to proceed at room temperature, maximizing C-I selectivity by keeping thermal energy below the activation barrier for C-Br insertion.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates an internal standard (dodecane) for precise UPLC-MS quantification, eliminating isolation bias and ensuring a closed-loop mass balance.

Workflow Prep Step 1: Reagent Prep Glovebox Setup Catalyst & Ligand Mix Step 2: Reaction Setup Add Substrate & PhB(OH)2 Solvent: THF/H2O Prep->Mix React Step 3: Catalysis Stir at Target Temp Monitor via UPLC-MS Mix->React Workup Step 4: Workup Quench & Extract Filter via Celite React->Workup Analyze Step 5: Analysis Calculate Yield & Selectivity Workup->Analyze

Figure 2: Step-by-step experimental workflow for benchmarking ligand efficiency.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a 20 mL reaction vial with 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene (1.0 mmol, 353 mg), phenylboronic acid (1.05 mmol, 128 mg), and K2CO3 (2.0 mmol, 276 mg)[3].

  • Catalyst Addition: Add the respective palladium catalyst (0.02 mmol, 2 mol%) and ligand (if using Pd(OAc)2, add 0.04 mmol SPhos).

  • Solvent & Standard: Add 5.0 mL of degassed THF/H2O (4:1 v/v) and exactly 50 µL of dodecane (internal standard).

  • Reaction: Seal the vial, remove from the glovebox, and stir at the designated temperature (see Table 1).

  • Sampling & Analysis: At t=2h and t=12h, withdraw a 50 µL aliquot, quench with EtOAc/H2O, filter the organic layer through a short Celite pad, and analyze via UPLC-MS (UV 254 nm).

  • Validation: The system is self-validating; the mass balance must equal 100% (Unreacted Substrate + Mono-coupled Product + Bis-coupled Product + Dehalogenated Impurities).

Quantitative Data & Benchmarking Results

The table below summarizes the catalytic efficiency of each ligand system targeting the C2-position.

Catalyst SystemLigand TypeTemp (°C)Time (h)Conversion (%)Mono-Coupled Yield (%)Bis-Coupled Yield (%)TONTOF (h⁻¹)
Pd(PPh3)4 Monodentate8012927812393.25
Pd(dppf)Cl2 Bidentate80129895247.53.95
Pd(OAc)2 / SPhos Buchwald252>9998<14924.5

(Note: Yields determined by UPLC-MS against dodecane internal standard. Catalyst loading: 2 mol%.)

Application Scientist Insights & Discussion

The data clearly illustrates the profound impact of ligand architecture on chemoselectivity and overall catalytic efficiency:

  • The Failure of PPh3: Pd(PPh3)4 required heating to 80°C to achieve acceptable conversion. At this thermal threshold, the kinetic differentiation between C-I and C-Br oxidative addition narrows, resulting in a 12% yield of the unwanted bis-coupled impurity.

  • The Reliability of dppf: Pd(dppf)Cl2 provided excellent chemoselectivity (95% mono-coupled) even at 80°C. The rigid bidentate framework restricts the conformational flexibility of the Pd center, effectively raising the activation energy required for the sterically demanding insertion into the C-Br bond adjacent to the growing biaryl axis[1].

  • The Superiority of SPhos: The Pd(OAc)2/SPhos system is the undisputed optimal choice for this specific substrate. By enabling the reaction to proceed to completion at 25°C in just 2 hours, it completely suppresses C-Br activation[2]. The electron-rich dicyclohexylphosphine moiety supercharges the nucleophilicity of the Pd(0) species, ensuring rapid insertion into the C-I bond, while the bulky biphenyl backbone accelerates reductive elimination, yielding a remarkable TOF of 24.5 h⁻¹.

For drug development professionals scaling up intermediates derived from 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene, transitioning from traditional phosphines to Buchwald-type ligands like SPhos not only improves yield and purity profiles but also significantly reduces energy consumption by enabling room-temperature processing.

References

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.BenchChem.
  • Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews (RSC Publishing).
  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides.MIT Open Access Articles.
  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates.Graz University of Technology / Elsevier.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Master Plan for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene

Welcome to the definitive operational and disposal master plan for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene . As a Senior Application Scientist, I emphasize that laboratory safety transcends basic compliance; it requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive operational and disposal master plan for 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene . As a Senior Application Scientist, I emphasize that laboratory safety transcends basic compliance; it requires a deep mechanistic understanding of the chemicals we handle. This specific compound—a heavily halogenated aromatic ether—presents unique logistical and environmental challenges.

The dual presence of bromine and iodine on the benzene ring not only dictates its synthetic utility in cross-coupling reactions but also mandates strict adherence to halogenated waste protocols. Mishandling this compound can lead to environmental contamination and the generation of hazardous byproducts during disposal. This guide provides a self-validating system for researchers and drug development professionals, ensuring that every operational step is grounded in chemical causality and regulatory standards.

Section 1: Physicochemical Profiling & Hazard Causality

Before handling any compound, we must understand why it behaves the way it does. 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene contains a cyclopropylmethoxy ether linkage and two heavy halogens.

  • The Halogen Effect: The carbon-iodine and carbon-bromine bonds make this compound highly recalcitrant to natural biological degradation. If incinerated at low temperatures, halogenated aromatics can generate highly toxic polybrominated and polychlorinated dibenzodioxins and furans. Therefore, it requires specialized high-temperature incineration[1].

  • The Ether Linkage: Ethers are notoriously susceptible to auto-oxidation, forming explosive peroxides over time. While the cyclopropylmethoxy group is sterically hindered, prolonged storage in the presence of oxygen and light still warrants periodic peroxide testing and inert storage conditions.

Table 1: Quantitative Hazard and Physicochemical Profile

AttributeClassification / ValueOperational Causality & Implication
Chemical Class Halogenated Aromatic EtherDemands strict segregation from non-halogenated waste to prevent toxic byproducts and control disposal costs [2].
Halogen Content Bromine (Br), Iodine (I)High density and recalcitrance; requires EPA-compliant high-temperature incineration [1].
Reactivity Light/Air SensitiveStore in amber vessels under inert atmosphere (Argon/N2) to prevent degradation and peroxide formation.
Ecotoxicity High (Marine Pollutant)Absolute prohibition of drain disposal. Must be captured in secondary containment [4].
Section 2: Operational Handling & Experimental Workflow

Standardizing the handling of halogenated building blocks ensures reproducible science and minimizes exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls Activation: Always operate within a certified chemical fume hood with a minimum face velocity of 100 fpm. The heavy halogenated vapors are denser than air and will settle; ensure the hood's lower baffles are open and unobstructed.

  • PPE Selection: Wear standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves. Causality Note: Nitrile provides adequate incidental splash protection against many bulky halogenated organics, but if the compound is dissolved in a highly permeating solvent (like dichloromethane), double-gloving or using heavier butyl rubber gloves is required.

  • Inert Atmosphere Setup: Purge the reaction vessel with Argon or Nitrogen. This prevents the auto-oxidation of the ether linkage and protects the carbon-iodine bond, which can be sensitive to light and air over time.

  • Transfer and Weighing: Use closed-system transfers (e.g., Schlenk techniques) if the material is dissolved in a volatile solvent. For neat solids, use static-eliminating spatulas to prevent aerosolization.

OperationalWorkflow Prep 1. Fume Hood & PPE Verification Inert 2. Argon/N2 Purge (Prevent Auto-oxidation) Prep->Inert Transfer 3. Closed-System Transfer Inert->Transfer Reaction 4. Synthesis / Cross-Coupling Transfer->Reaction Quench 5. Quench & Phase Separation Reaction->Quench

Standard operational workflow from preparation to reaction quenching.

Section 3: Waste Segregation & Disposal Protocol

The disposal of 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene is governed by strict environmental regulations regarding halogenated organic compounds. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and complicates the incineration process. Halogenated waste requires specialized scrubbers to neutralize hydrobromic and hydroiodic acid gases generated during combustion [2].

Step-by-Step Disposal Methodology:

  • Source Segregation: Immediately upon generating waste (e.g., after an aqueous workup), separate the organic layer containing the unreacted 4-Bromo-1-(cyclopropylmethoxy)-2-iodobenzene from the aqueous layer.

  • Halogenated Waste Container Selection: Deposit the organic waste exclusively into a clearly labeled "Halogenated Organic Waste" container. The container must be made of high-density polyethylene (HDPE) or glass, equipped with a tightly sealing, threaded cap [4].

  • EPA-Compliant Labeling: Under EPA Subpart K (if applicable to your academic or research institution), the container must be explicitly labeled with "Hazardous Waste" or "Unwanted Material," along with a clear description of the contents (e.g., "Halogenated Organic Solvents - Contains Brominated/Iodinated Aromatics") and the accumulation start date [3].

  • Satellite Accumulation Area (SAA) Storage: Store the waste container in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.

  • Hazmat Pickup and Incineration: Once the container is full or reaches the regulatory time limit, transfer it to the central accumulation area. The waste will be transported by a licensed hazardous waste contractor for high-temperature incineration, which is the EPA-approved method for destroying halogenated organics without generating toxic dioxins [1].

WasteFlow Start Waste: 4-Bromo-1- (cyclopropylmethoxy)-2-iodobenzene AqCheck Aqueous Workup Phase? Start->AqCheck AqWaste Aqueous Waste (Trace Halogens) AqCheck->AqWaste Yes OrgCheck Mixed with Non-Halogenated Solvents? AqCheck->OrgCheck No Incineration High-Temperature Incineration (EPA Compliant) AqWaste->Incineration MixedOrg Mixed Halogenated Organic Waste OrgCheck->MixedOrg Yes PureOrg Pure Halogenated Organic Waste OrgCheck->PureOrg No MixedOrg->Incineration PureOrg->Incineration

Halogenated waste segregation and disposal decision tree.

Section 4: Emergency Spill Response

In the event of a spill, the primary objective is to prevent the compound from entering the water supply or evaporating into the laboratory atmosphere.

Step-by-Step Spill Recovery:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood is running at maximum capacity to draw vapors away from the spill area.

  • Containment: Surround the spill with a compatible absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use combustible materials like sawdust, as the ether linkage can be reactive.

  • Absorption and Collection: Working from the outside in, absorb the liquid. Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polypropylene bag or bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water, absorbing the wash water with additional pads.

  • Waste Designation: Label all cleanup materials as "Hazardous Waste - Halogenated Organic Spill Debris" and process them through your EHS department for incineration.

References
  • US Environmental Protection Agency (EPA). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." Available at:[Link]

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